trans-4-Aminocyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12785. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
| Record name | NoName_367 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-53-0, 3685-23-2, 3685-25-4 | |
| Record name | 4-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-4-Aminocyclohexanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3685-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3685-23-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanecarboxylic acid, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to trans-4-Aminocyclohexanecarboxylic Acid: Synthesis, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-Aminocyclohexanecarboxylic acid, widely known as Tranexamic Acid (TXA), is a synthetic derivative of the amino acid lysine.[1][2] It is a crucial antifibrinolytic agent included in the WHO's list of essential medicines, primarily used to treat or prevent excessive blood loss in various clinical scenarios, including major trauma, surgery, and heavy menstrual bleeding.[3][4] This document provides an in-depth overview of its synthesis, physicochemical properties, and mechanism of action, tailored for a technical audience.
Physicochemical and Pharmacokinetic Properties
Tranexamic acid is a white crystalline powder characterized by its high water solubility.[5][6] This high solubility and low partition coefficient mean that upon environmental release, it is expected to remain predominantly in the aquatic compartment.[7] Key quantitative properties are summarized below.
Table 1: Physicochemical Properties of Tranexamic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | [6] |
| Molecular Weight | 157.21 g/mol | [6] |
| Melting Point | >300 °C (decomposes) | [5] |
| pKa | 10.22 | [8] |
| Water Solubility | Freely soluble | [5][6] |
| Log P (Octanol/Water) | < 0 (at pH 5, 7, 9) | [7] |
| Appearance | White crystalline powder |[5][6] |
Table 2: Pharmacokinetic Properties of Tranexamic Acid
| Property | Value | Reference |
|---|---|---|
| Bioavailability (Oral) | 30-50% | [8] |
| Plasma Half-life | ~2 hours | [1][9] |
| Volume of Distribution | 0.18 L/kg | [8] |
| Protein Binding | 3% (primarily to plasminogen) | [8] |
| Elimination | >95% excreted unchanged in urine |[8][9] |
Synthesis of this compound
The synthesis of the pure trans-isomer of 4-aminocyclohexanecarboxylic acid is a critical process, as the cis-isomer lacks the desired pharmacological activity. Several synthetic routes have been developed, often starting from p-aminobenzoic acid or dimethyl terephthalate.[10][11][12] The core of many industrial processes involves the catalytic hydrogenation of an aromatic precursor followed by isomerization and purification to isolate the trans-isomer.
Representative Synthesis Workflow
A common and industrially feasible approach involves the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, which then requires an isomerization step to enrich the desired trans product.
Caption: General workflow for synthesis via hydrogenation and isomerization.
Detailed Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid
The following protocol is a representative example of the catalytic hydrogenation step to produce a mixture of cis and this compound, based on published patent literature.[11][13]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
High-pressure autoclave reactor
-
Filtration apparatus
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq.), 5% Ru/C catalyst (e.g., 25% by weight of the starting material), and a 10% aqueous solution of NaOH.[11][13]
-
Hydrogenation Reaction: Seal the autoclave. Purge the system with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 15 bar.[11][13]
-
Heating and Agitation: While stirring, heat the reaction mixture to 100-120°C.[14]
-
Reaction Monitoring: Maintain the reaction under these conditions for approximately 20 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC) showing the absence of the starting material.[13]
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the Ru/C catalyst.
-
Isomer Mixture: The resulting filtrate contains a mixture of cis- and this compound, typically enriched in the trans-isomer (e.g., a ratio of ~4.6:1 trans:cis).[13] This mixture is then carried forward for isomerization and purification steps to isolate the pure trans-isomer.[15]
Mechanism of Antifibrinolytic Action
Tranexamic acid exerts its antifibrinolytic effect by interfering with the body's fibrinolytic (clot-dissolving) system.[2] The primary mechanism involves blocking the lysine-binding sites on plasminogen, the precursor to the active enzyme plasmin.[1][3]
Key Steps in the Fibrinolytic Pathway and TXA Inhibition:
-
Plasminogen Activation: In response to clot formation, tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) are released.[16][17] These activators bind to plasminogen that is associated with the fibrin clot.
-
Plasmin Formation: The activators convert plasminogen into plasmin, a serine protease.[2]
-
Fibrinolysis: Plasmin systematically degrades the fibrin mesh of the clot, leading to its dissolution and the release of fibrin degradation products.[18]
-
TXA Inhibition: Tranexamic acid, as a lysine analog, competitively and reversibly binds to the lysine-binding sites on plasminogen.[3][19] This binding prevents plasminogen from attaching to the fibrin surface, thereby inhibiting its activation into plasmin.[1][18] This stabilizes the clot and prevents premature breakdown.[2]
Unexpectedly, at higher concentrations, tranexamic acid has also been found to be a direct, active-site inhibitor of urokinase plasminogen activator (uPA) with an inhibitory constant (Ki) of 2 mM.[16][17]
References
- 1. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 4. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
- 5. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 6. asahikasei-fc.jp [asahikasei-fc.jp]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. droracle.ai [droracle.ai]
- 10. uk.typology.com [uk.typology.com]
- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 14. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]
- 15. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 16. research.monash.edu [research.monash.edu]
- 17. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 19. ahajournals.org [ahajournals.org]
Tranexamic Acid: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trans-4-(aminomethyl)cyclohexanecarboxylic acid, commonly known as tranexamic acid (TXA), is a synthetic lysine analogue with potent antifibrinolytic properties. Its primary mechanism of action is the inhibition of fibrinolysis through the competitive blockade of lysine-binding sites on plasminogen, thereby preventing its conversion to the active enzyme plasmin and subsequent degradation of fibrin clots. This guide provides a comprehensive overview of the molecular interactions, quantitative parameters, and experimental methodologies used to elucidate the mechanism of action of tranexamic acid. It also explores its secondary effects, including a complex, context-dependent role in inflammation.
Core Mechanism of Action: Inhibition of Fibrinolysis
The cornerstone of tranexamic acid's therapeutic effect lies in its ability to stabilize fibrin clots by preventing their enzymatic degradation. This is achieved through a high-affinity, reversible interaction with plasminogen.
Molecular Interaction with Plasminogen
Tranexamic acid functions as a competitive antagonist to lysine, binding to the lysine-binding sites (LBS) within the kringle domains of plasminogen.[1][2] This binding prevents plasminogen from attaching to fibrin, a crucial step for its activation to plasmin by tissue plasminogen activator (tPA).[3][4] By occupying these sites, tranexamic acid effectively sequesters plasminogen away from the fibrin clot, preserving its integrity.[2][4]
Plasminogen possesses multiple lysine-binding sites with varying affinities for tranexamic acid. Notably, there is a single high-affinity binding site (Kd = 1.1 μM) and several lower-affinity sites.[1][5] The binding to the high-affinity site is primarily responsible for the antifibrinolytic effect.[5]
Direct Inhibition of Fibrinolytic Enzymes
While the primary mechanism involves preventing plasminogen activation, tranexamic acid can also directly inhibit key enzymes in the fibrinolytic cascade, albeit at significantly higher concentrations. It acts as an active-site inhibitor of urokinase plasminogen activator (uPA) and, to a much lesser extent, plasmin itself.[1][2]
Quantitative Data on Molecular Interactions
The following table summarizes the key quantitative parameters defining the interaction of tranexamic acid with components of the fibrinolytic system.
| Interaction | Parameter | Value | Reference |
| Tranexamic Acid - Plasminogen Binding | |||
| High-Affinity Binding | Dissociation Constant (Kd) | 1.1 μM | [1][5] |
| Low-Affinity Binding | Dissociation Constant (Kd) | 600 μM | [5] |
| Tranexamic Acid - Plasmin Binding | |||
| Dissociation Constant (Kd) | 3.5 x 10⁻⁵ M (35 µM) | ||
| Direct Enzyme Inhibition by Tranexamic Acid | |||
| Inhibition of Urokinase Plasminogen Activator (uPA) | Inhibitory Constant (Ki) | 2 mM | [1] |
| 50% Inhibitory Concentration (IC50) | 2.70 ± 0.11 mM | [1] | |
| 50% Inhibitory Concentration (IC50) | 3.63 ± 0.16 mM | [1] | |
| Inhibition of Plasmin | 50% Inhibitory Concentration (IC50) | 86.79 ± 2.30 mM | [1] |
| Inhibition of Fibrinolysis (Assay-Dependent) | |||
| tPA-stimulated Plasma Turbidity Assay | 50% Inhibitory Concentration (IC50) | 3.79 ± 0.17 mg/L | [6] |
| Rotational Thromboelastometry (ROTEM) Assay | 50% Inhibitory Concentration (IC50) | 0.43 mg/L |
Signaling Pathways and Logical Relationships
The Fibrinolytic Cascade and the Action of Tranexamic Acid
The following diagram illustrates the central role of tranexamic acid in inhibiting the fibrinolytic cascade.
Paradoxical Enhancement of Plasmin Generation by uPA
Interestingly, while tranexamic acid's primary role is antifibrinolytic, it can paradoxically enhance plasmin generation in the presence of urokinase plasminogen activator (uPA).[7] This is attributed to a conformational change in plasminogen upon TXA binding to a low-affinity site, which makes it a more efficient substrate for uPA.[5]
Secondary Mechanism of Action: Anti-inflammatory Effects
Beyond its well-established role in hemostasis, tranexamic acid exhibits anti-inflammatory properties, primarily through the modulation of the complement system.
Interaction with the Complement Cascade
Plasmin is known to cleave complement components C3 and C5, leading to the generation of anaphylatoxins such as C5a, which are potent inflammatory mediators.[8][9] By inhibiting plasmin generation, particularly that mediated by tPA during systemic fibrinolysis, tranexamic acid can reduce the production of C5a and thereby attenuate the inflammatory response.[8][9] However, in localized tissue environments where uPA is the predominant plasminogen activator, the TXA-induced enhancement of plasmin generation can paradoxically lead to increased C5a levels and a pro-inflammatory state.[8]
Experimental Protocols
Elucidating the mechanism of action of tranexamic acid has involved a variety of in vitro and in vivo experimental approaches. The following sections outline the general methodologies for key experiments.
Determination of Binding Affinity (Kd) for Plasminogen
Principle: To quantify the binding affinity of tranexamic acid to plasminogen, techniques such as equilibrium dialysis or ultrafiltration are commonly employed. These methods separate protein-bound ligand from free ligand.
General Protocol (Ultrafiltration):
-
Preparation of Solutions: Prepare a series of solutions containing a constant concentration of purified human plasminogen and varying concentrations of radiolabeled tranexamic acid in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
Ultrafiltration: Centrifuge the samples in ultrafiltration devices with a molecular weight cutoff that retains plasminogen but allows free tranexamic acid to pass through.
-
Quantification: Measure the radioactivity in the filtrate (representing free ligand) and the retentate (representing bound and free ligand in the retained volume).
-
Data Analysis: Calculate the concentration of bound and free tranexamic acid. Plot the concentration of bound ligand versus the concentration of free ligand. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).
Measurement of Inhibition of Fibrinolysis
Principle: To assess the inhibitory effect of tranexamic acid on fibrinolysis, a clot is formed in vitro, and its lysis, induced by a plasminogen activator, is monitored over time. Common methods include optical density assays and viscoelastic assays (e.g., thromboelastography [TEG] or rotational thromboelastometry [ROTEM]).
General Protocol (tPA-induced Fibrinolysis in Plasma - Optical Density):
-
Sample Preparation: Prepare citrated plasma samples.
-
Reagent Preparation: Prepare solutions of tranexamic acid at various concentrations, tissue plasminogen activator (tPA), and a clotting agent (e.g., thrombin and calcium chloride).
-
Assay Setup: In a microplate well, mix plasma, a specific concentration of tranexamic acid (or vehicle control), and tPA.
-
Clot Formation and Lysis Monitoring: Initiate clotting by adding the clotting agent. Immediately begin monitoring the change in optical density (absorbance) at a specific wavelength (e.g., 405 nm) over time at 37°C. As a clot forms, the absorbance increases. As the clot lyses, the absorbance decreases.
-
Data Analysis: Measure parameters such as the time to 50% clot lysis. Plot the lysis time against the concentration of tranexamic acid to determine the IC50 value.
Determination of Inhibitory Constant (Ki) for uPA
Principle: To determine the inhibitory constant (Ki) of tranexamic acid for urokinase plasminogen activator (uPA), a chromogenic substrate assay is typically used. The rate of substrate cleavage by uPA is measured at different substrate and inhibitor concentrations.
General Protocol:
-
Reagent Preparation: Prepare solutions of purified uPA, a specific chromogenic substrate for uPA, and tranexamic acid at various concentrations in a suitable assay buffer.
-
Assay Setup: In a microplate, pre-incubate uPA with different concentrations of tranexamic acid for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Measurement: Monitor the rate of change in absorbance at the appropriate wavelength for the chromogenic product over time. This rate is proportional to the enzyme activity.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. The data can be analyzed using enzyme kinetic models (e.g., Michaelis-Menten kinetics) and plotted using methods such as a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.
Conclusion
Tranexamic acid exerts its primary therapeutic effect through the potent and competitive inhibition of plasminogen activation, thereby stabilizing fibrin clots. The quantitative understanding of its binding affinities and inhibitory constants for key components of the fibrinolytic system provides a solid foundation for its clinical application. Furthermore, the elucidation of its secondary, context-dependent anti-inflammatory and sometimes pro-inflammatory effects through interactions with the complement cascade highlights the complexity of its biological activity. Continued research into these multifaceted mechanisms will further refine its therapeutic use and may unveil novel applications for this well-established drug.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational model of tranexamic acid on urokinase mediated fibrinolysis | PLOS One [journals.plos.org]
- 5. Computational model of tranexamic acid on urokinase mediated fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tranexamic acid is associated with reduced complement activation in trauma patients with hemorrhagic shock and hyperfibrinolysis on thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: trans-4-Aminocyclohexanecarboxylic Acid (CAS 3685-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid, with a CAS number of 3685-25-4, is a saturated cyclic amino acid. It serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane core imparts conformational constraint in molecules, a desirable feature in the design of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications in drug development, based on publicly available scientific literature.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and polar organic solvents.[1] The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3685-25-4 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| IUPAC Name | trans-4-aminocyclohexane-1-carboxylic acid | |
| SMILES | N[C@H]1CC--INVALID-LINK--C(O)=O | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | >300 °C | |
| Solubility | Soluble in water | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | |
| logP | 0.5885 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis
The primary and most referenced method for the synthesis of this compound is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product under certain reaction conditions.
General Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃) solution
-
Ninhydrin solution (for TLC visualization)
Procedure:
-
A high-pressure autoclave is charged with p-aminobenzoic acid, 5% Ru/C catalyst, and a 10% aqueous solution of NaOH.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (e.g., 15 bar) at an elevated temperature (e.g., 100°C).
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as DCM/MeOH/NH₃ (5:5:1, v/v/v) and visualized with a ninhydrin stain.
-
Upon completion (disappearance of the starting material), the reaction is stopped, and the autoclave is cooled to room temperature and depressurized.
-
The catalyst is removed by filtration.
-
The resulting aqueous solution contains a mixture of the cis and trans isomers of 4-aminocyclohexanecarboxylic acid. The ratio of isomers can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
The Strategic Utility of trans-4-Aminocyclohexanecarboxylic Acid in Modern Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid is a versatile bifunctional molecule that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid cyclohexane core provides a well-defined three-dimensional structure, while the amino and carboxylic acid functionalities offer convenient handles for a variety of chemical transformations. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmacologically active compounds.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| CAS Number | 3685-25-4 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Synthesis of this compound
The synthesis of this compound is a critical aspect of its utility. The primary methods involve the catalytic hydrogenation of p-aminobenzoic acid and the epimerization of the corresponding cis-isomer.
Catalytic Hydrogenation of p-Aminobenzoic Acid
A common and industrially viable method for the preparation of 4-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of p-aminobenzoic acid. This process typically yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable product.
Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid
The following protocol is a representative example of the hydrogenation process:
-
Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g), and 10% aqueous sodium hydroxide (NaOH) solution (100.0 mL).[2][3]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 15 bar and heat the mixture to 100°C with stirring.[2][3]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (approximately 20 hours). A typical TLC system is Dichloromethane/Methanol/Ammonia (5:5:1 v/v/v) with ninhydrin for visualization.[2][3]
-
Work-up: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The resulting aqueous solution contains a mixture of cis- and this compound.
Quantitative Data for Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | cis:trans Ratio | Overall Yield (%) | Reference(s) |
| 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 20 | 1:4.6 | Not explicitly stated for the mixture | [2][3] |
| Raney Nickel | Not specified | Not specified | Not specified | Not specified | 1:2.3 (trans content of 70%) | Not specified | [2] |
Epimerization of cis-4-Aminocyclohexanecarboxylic Acid
The cis-isomer can be converted to the more stable trans-isomer through epimerization, which is typically achieved by treatment with a base.
Protection of the Amino Group
For many synthetic applications, the amino group of this compound is protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group.
Experimental Protocol: Boc-Protection of 4-Aminocyclohexanecarboxylic Acid
-
Reaction Setup: To the crude aqueous solution of the cis/trans mixture of 4-aminocyclohexanecarboxylic acid from the hydrogenation step, add acetone and di-tert-butyl dicarbonate (Boc anhydride).[3]
-
Reaction: Stir the mixture at room temperature for approximately 20 hours.[3]
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The acetone is removed under reduced pressure. The aqueous layer is then acidified (e.g., with citric acid) and extracted with an organic solvent (e.g., dichloromethane).[3] The combined organic layers are dried and concentrated to yield the Boc-protected product. The trans-isomer can then be selectively crystallized.[3]
Quantitative Data for Boc-Protection and Isolation
| Starting Material | Reagents | Solvent | Yield of trans-Boc-protected product (%) | Purity (%) | Reference(s) |
| cis/trans mixture of 4-aminocyclohexanecarboxylic acid | Boc anhydride, Acetone | Water/Acetone | 62 | 99.1 | [3] |
Application as a Building Block in Drug Synthesis
The rigid trans-1,4-disubstituted cyclohexane motif is a valuable scaffold in medicinal chemistry. It serves as a non-aromatic, conformationally restricted spacer that can correctly orient pharmacophoric groups for optimal interaction with biological targets.
Oclacitinib: A Janus Kinase (JAK) Inhibitor
Oclacitinib (Apoquel®) is a veterinary medication used to treat atopic dermatitis in dogs. It is a selective inhibitor of Janus kinase 1 (JAK1).[4][5][6] The synthesis of Oclacitinib utilizes a derivative of this compound.[7][8]
The JAK-STAT Signaling Pathway and Inhibition by Oclacitinib
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors involved in inflammation and immune response. Oclacitinib exerts its therapeutic effect by inhibiting this pathway.
Figure 1: The JAK-STAT signaling pathway and its inhibition by Oclacitinib.
As illustrated in Figure 1, the binding of a cytokine to its receptor on the cell surface leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and initiate the transcription of genes encoding pro-inflammatory cytokines. Oclacitinib selectively inhibits JAK1, thereby blocking this signaling cascade and reducing inflammation and pruritus.[5][6]
Glimepiride: A Sulfonylurea Antidiabetic Agent
Glimepiride is a third-generation sulfonylurea drug used to treat type 2 diabetes mellitus.[9][10] The synthesis of Glimepiride can also incorporate a derivative of this compound, specifically trans-4-methylcyclohexylamine.[9] While not a direct derivative of the title compound, the synthesis highlights the importance of the trans-cyclohexylamine moiety in the structure of this class of drugs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rigid, non-planar structure and bifunctional nature make it an ideal scaffold for the construction of complex molecules with specific three-dimensional arrangements of functional groups. The well-established synthetic routes to this compound, coupled with its successful incorporation into important pharmaceutical agents like Oclacitinib, underscore its significance in modern drug discovery and development. The continued exploration of its utility in creating novel molecular architectures promises to yield further advancements in medicinal chemistry and materials science.
References
- 1. CAS 3685-25-4: this compound [cymitquimica.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oclacitinib - Wikipedia [en.wikipedia.org]
- 6. zoetis.cl [zoetis.cl]
- 7. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]
- 8. benchchem.com [benchchem.com]
- 9. ijcrt.org [ijcrt.org]
- 10. science24.com [science24.com]
A Comprehensive Technical Guide to the Therapeutic Applications of trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trans-4-Aminocyclohexanecarboxylic acid, widely known as tranexamic acid (TXA), is a synthetic lysine analogue with potent antifibrinolytic properties. Its primary mechanism of action involves the inhibition of plasminogen activation, thereby preventing the enzymatic breakdown of fibrin clots. This activity has established TXA as a critical therapeutic agent in the management of a wide array of conditions characterized by excessive bleeding. Clinical evidence robustly supports its efficacy in reducing blood loss in major surgery, trauma, and heavy menstrual bleeding. Furthermore, its role in managing hereditary angioedema and its potential applications in dermatology are areas of active investigation. This document provides an in-depth technical overview of TXA's mechanism of action, therapeutic applications, relevant experimental data, and detailed protocols for key assays, intended to serve as a comprehensive resource for the scientific and drug development community.
Core Mechanism of Action: Antifibrinolysis
The hemostatic effect of tranexamic acid is primarily attributed to its potent inhibition of the fibrinolytic system. Fibrinolysis is the natural process of dissolving fibrin clots, mediated by the serine protease plasmin.
2.1 The Fibrinolytic Pathway Under physiological conditions, plasminogen, an inactive zymogen, is converted to the active enzyme plasmin by tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).[1][2][3] Plasminogen and t-PA bind to lysine residues on the surface of fibrin, a critical step that localizes and enhances plasmin generation on the clot.[1][2] Plasmin then degrades the fibrin mesh, leading to clot dissolution.
2.2 Inhibition by Tranexamic Acid Tranexamic acid is a structural analogue of lysine. It competitively and reversibly binds to the lysine-binding sites on plasminogen.[1][4] This action blocks the binding of plasminogen to fibrin, consequently inhibiting its activation into plasmin.[1][4][5] By preventing the degradation of fibrin, TXA stabilizes the clot, reduces bleeding, and maintains hemostasis.[4][6]
2.3 Paradoxical Plasmin Generation and Inflammatory Signaling Interestingly, some studies report that while TXA effectively inhibits fibrinolysis, it may transiently enhance the formation of plasmin-antiplasmin (PAP) complexes, suggesting an increase in plasmin generation in vivo.[7][8] This phenomenon may be due to conformational changes in plasminogen induced by TXA binding, which could promote its activation by plasminogen activators.[9]
Furthermore, TXA can modulate inflammatory signaling. It has been shown to have proinflammatory or anti-inflammatory effects by regulating the generation of complement component C5a by plasmin, depending on whether t-PA or u-PA is the predominant plasminogen activator.[10]
Therapeutic Applications and Clinical Data
3.1 Heavy Menstrual Bleeding (HMB) TXA is a first-line, non-hormonal treatment for idiopathic HMB.[11][12] It significantly reduces menstrual blood loss (MBL) and improves the quality of life for women.[11][13]
Table 1: Clinical Trial Data for TXA in Heavy Menstrual Bleeding
| Study / Endpoint | Tranexamic Acid Group | Placebo Group | p-value | Citation(s) |
|---|---|---|---|---|
| Mean MBL Reduction from Baseline | -69.6 mL (40.4%) | -12.6 mL (8.2%) | <0.001 | [13][14] |
| Overall MBL Reduction Range | 26% - 60% | N/A | N/A | [11][12][14] |
| Improvement in Social/Leisure Activities | Significant Improvement | No Significant Change | <0.01 | [13] |
| Improvement in Physical Activities | Significant Improvement | No Significant Change | <0.01 |[13] |
3.2 Bleeding in Surgery Prophylactic administration of TXA is widely used to reduce perioperative blood loss and the need for allogeneic blood transfusions across various surgical disciplines.[15][16][17]
Table 2: Efficacy of TXA in Surgical Settings
| Surgical Type | Key Finding | Hazard Ratio (HR) / Risk Ratio (RR) | 95% CI | Citation(s) |
|---|---|---|---|---|
| General Surgery | Reduced composite bleeding outcome | HR: 0.74 | 0.59 - 0.93 | [18] |
| Hepatopancreaticobiliary Surgery | Reduced composite bleeding outcome | HR: 0.55 | 0.34 - 0.91 | [18] |
| Colorectal Surgery | Reduced composite bleeding outcome | HR: 0.67 | 0.45 - 0.98 | [18] |
| Major Orthopedic Surgery | Reduced transfusion rate | RR: 0.51 | 0.46 - 0.56 | [17] |
| Cardiac Surgery | Reduced transfusion rate | RR: 0.71 | 0.65 - 0.78 |[17] |
3.3 Trauma and Traumatic Brain Injury (TBI) Early administration of TXA (within 3 hours of injury) reduces mortality due to bleeding in trauma patients.[15][19] In TBI, TXA may reduce the expansion of intracranial hemorrhage, with the greatest benefit observed in patients with mild to moderate injury.[6][20][21]
Table 3: Clinical Data for TXA in Trauma and TBI
| Condition | Endpoint | TXA Effect | 95% CI | p-value | Citation(s) |
|---|---|---|---|---|---|
| Traumatic Brain Injury (TBI) | Total Haematoma Expansion | Mean Difference: -2.52 | -4.85 to -0.19 | 0.03 | [20] |
| TBI (Early Administration) | Relative Benefit | Mean Difference: -2.45 | -4.78 to -0.12 | 0.04 | [20] |
| TBI | All-Cause Mortality | Significant Reduction | N/A | 0.0035 | [19] |
| TBI | Mortality (Mild-to-Moderate Injury) | Significant Reduction | N/A | N/A |[6][21] |
3.4 Hereditary Angioedema (HAE) TXA is used off-label for the prophylactic and on-demand treatment of HAE, a condition caused by C1 esterase inhibitor deficiency that leads to recurrent swelling.[22][23] It is thought to work by inhibiting plasmin, which can lower the production of bradykinin, a key mediator of swelling in HAE.[23] While considered less effective than newer therapies, it can be a useful alternative when other options are unavailable.[23][24][25]
Table 4: Efficacy Data for TXA in Hereditary Angioedema
| Treatment Type | Key Finding | Comparison | p-value | Citation(s) |
|---|---|---|---|---|
| On-Demand | Median time to symptom relief was 12 hours. | Compared to 2 hours for Icatibant. | <0.001 | [23][25] |
| Prophylaxis | 2 of 3 patients remained nearly symptom-free. | N/A (Observational) | N/A | [24] |
| Prophylaxis | Breakthrough attacks lasted longer than with C1-INH. | Median resolution: 7 vs 3 hours. | 0.016 |[25] |
Pharmacodynamics and Dosing
The primary pharmacodynamic effect of TXA is the inhibition of fibrinolysis. The plasma concentration required for this effect has been a subject of extensive study.
Table 5: Effective Concentrations of TXA for Fibrinolysis Inhibition
| TXA Concentration (mg/L) | Level of Fibrinolysis Inhibition | Assay Type Mentioned | Citation(s) |
|---|---|---|---|
| 5 - 10 | Partial / Significant | Viscoelastic, Optical, Immunological | [1][2] |
| 10 - 15 | Substantial / Near Maximal | Viscoelastic, Optical, Immunological | [1][2] |
| 10 | ~80% inhibition (tPA-stimulated) | Fibrin Plate Assay | [1][2] |
| 14.7 | IC50 (tPA-stimulated) | Thromboelastography (TEG) | [1] |
| 100 | 98% inhibition (tPA-stimulated) | Fibrin Plate Assay |[2][26] |
Experimental Protocols
5.1 Synthesis of this compound An industrially feasible, one-pot process involves the catalytic hydrogenation of p-aminobenzoic acid.
-
Protocol: React p-aminobenzoic acid with a catalyst such as 5% Ruthenium on Carbon (Ru/C) under basic conditions (e.g., in 10% NaOH solution). The reaction is typically carried out in water at elevated temperature (e.g., 100°C) and hydrogen pressure (e.g., 15 bar).[27] This method can achieve a high ratio of the desired trans-isomer (>75%) directly.[27][28] Separation of the remaining cis/trans mixture can be accomplished through selective crystallization or esterification.[27]
5.2 In Vitro Protocol: Thromboelastography (TEG) Clot Lysis Assay This protocol assesses the effect of TXA on t-PA induced fibrinolysis in whole blood.
-
Materials: Whole blood from healthy donors, tissue plasminogen activator (t-PA), tranexamic acid solutions of varying concentrations, kaolin activator, thromboelastography analyzer (e.g., TEG, ROTEM).
-
Methodology:
-
Collect whole blood into citrate tubes.
-
Spike blood samples with a fixed concentration of t-PA (e.g., 20-60 nM) to induce fibrinolysis.[29]
-
Add varying concentrations of TXA (or vehicle control) to the t-PA-spiked samples.
-
Initiate coagulation using a kaolin activator in the TEG cups.
-
Run the TEG analysis according to the manufacturer's protocol.
-
Measure key parameters including Maximal Amplitude (MA), which reflects clot strength, and Lysis at 30 minutes (LY30), which indicates the percentage of clot lysis.[29]
-
Compare LY30 values between control and TXA-treated samples to quantify the inhibition of fibrinolysis.
-
5.3 In Vivo Protocol: Rodent Hemorrhagic Shock Model This protocol evaluates the systemic effects of TXA on inflammation and end-organ injury following hemorrhagic shock.
-
Animal Model: Adult Sprague-Dawley rats (e.g., 300±49 g).[30][31]
-
Methodology:
-
Anesthetize the animals and cannulate the femoral artery and vein for blood pressure monitoring and drug/fluid administration.
-
Induce controlled hemorrhagic shock by withdrawing blood to achieve a target mean arterial pressure (MAP) of 30 mmHg.[30]
-
After a set period of shock (e.g., 15 minutes), administer a single intravenous bolus of TXA (e.g., 30-300 mg/kg) or vehicle control (normal saline).[30][31]
-
Maintain the shock state for a defined duration (e.g., 60 minutes).
-
Initiate resuscitation with crystalloid fluids or shed blood.
-
Euthanize animals at predetermined time points (e.g., 6, 24, 72 hours).[30]
-
Collect blood for analysis of inflammatory biomarkers (e.g., IL-1β, IL-10) via ELISA.
-
Harvest organs (e.g., lung, heart, kidney) for histopathological evaluation to assess tissue injury, edema, and cellular infiltration.[30]
-
Safety Profile
Tranexamic acid is generally well-tolerated.[13][32] The most commonly reported adverse events are mild to moderate and include gastrointestinal discomfort, headache, and back pain.[32] A primary safety concern has been a theoretical increased risk of thromboembolic events; however, large clinical trials and systematic reviews have found no significant increase in the incidence of such events with its use.[11][15][19] An active thromboembolic disease is a contraindication for its use.[11][12]
Conclusion and Future Directions
This compound is an indispensable therapeutic agent for managing conditions involving excessive fibrinolysis. Its efficacy in reducing blood loss in surgery, trauma, and heavy menstrual bleeding is well-documented and supported by robust clinical data. The primary mechanism of competitively inhibiting plasminogen binding to fibrin is well-understood, although secondary effects on inflammation and plasmin generation warrant further investigation. Future research should continue to explore its utility in other indications, optimize dosing regimens for specific patient populations, and further elucidate its complex interactions with the inflammatory and complement cascades. These efforts will help to refine its clinical use and potentially uncover novel therapeutic applications.
References
- 1. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Rationale for the selective administration of tranexamic acid to inhibit fibrinolysis in the severely injured patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. research.monash.edu [research.monash.edu]
- 8. Tranexamic acid rapidly inhibits fibrinolysis, yet transiently enhances plasmin generation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Tranexamic acid mediates proinflammatory and anti-inflammatory signaling via complement C5a regulation in a plasminogen activator-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tranexamic acid for the treatment of heavy menstrual bleeding: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tranexamic acid treatment for heavy menstrual bleeding: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Introduction - Tranexamic acid to reduce head injury death in people with traumatic brain injury: the CRASH-3 international RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tranexamic Acid for Surgical Bleeding Control · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Frontiers | Does Tranexamic Acid Reduce the Blood Loss in Various Surgeries? An Umbrella Review of State-of-the-Art Meta-Analysis [frontiersin.org]
- 18. Safety and Efficacy of Tranexamic Acid in General Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Tranexamic Acid in Traumatic Brain Injury: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tranexamic acid in patients with traumatic brain injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. About tranexamic acid - NHS [nhs.uk]
- 23. angioedemanews.com [angioedemanews.com]
- 24. Treatment of hereditary angioneurotic edema with tranexamic acid and cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 26. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 28. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 29. An in vitro study of the effects of t-PA and tranexamic acid on whole blood coagulation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. journals.plos.org [journals.plos.org]
- 31. Is Tranexamic Acid an Effective Prevention in the Formation of Epidural Fibrosis? Histological Evaluation in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Safety of tranexamic acid in women with heavy menstrual bleeding: an open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for trans-4-Aminocyclohexanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Aminocyclohexanecarboxylic acid (t-4-ACHC) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics and peptide analogs. Its rigid cyclohexane ring restricts the conformational freedom of the peptide backbone, offering a powerful tool to investigate and modulate the bioactive conformations of peptides. By replacing flexible amino acid residues, such as glycine, with t-4-ACHC, researchers can induce specific secondary structures, enhance proteolytic stability, and improve receptor selectivity and affinity. These properties make t-4-ACHC a critical component in drug discovery and development, particularly in the design of novel therapeutics targeting G protein-coupled receptors (GPCRs) and other protein-protein interactions.
One notable application of t-4-ACHC is in the development of analogs of dynorphin A, an endogenous opioid peptide that preferentially binds to the kappa-opioid receptor (KOR).[1][2] Incorporation of t-4-ACHC into the dynorphin A sequence has been shown to produce analogs with high affinity and selectivity for the KOR, providing valuable probes for studying opioid receptor function and potential leads for the development of novel analgesics with reduced side effects.[1]
Applications in Peptide Synthesis
The incorporation of this compound into peptide sequences offers several key advantages for drug discovery and peptide engineering:
-
Conformational Constraint: The rigid cyclohexane scaffold of t-4-ACHC restricts the torsional angles of the peptide backbone, forcing it to adopt a more defined conformation. This is particularly useful for mimicking or stabilizing specific secondary structures, such as β-turns or extended conformations, which are often crucial for biological activity.
-
Enhanced Proteolytic Stability: The non-natural structure of t-4-ACHC can render peptides more resistant to degradation by proteases. This increased stability translates to a longer biological half-life, a desirable property for therapeutic peptides.
-
Improved Receptor Selectivity and Affinity: By locking the peptide into a bioactive conformation, t-4-ACHC can enhance its binding affinity and selectivity for its target receptor. This can lead to more potent and specific biological effects with fewer off-target interactions.
-
Peptidomimetic Design: t-4-ACHC serves as a versatile scaffold for the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.
Data Presentation: Biological Activity of Dynorphin A Analogs
The following table summarizes the in vitro binding affinities and receptor selectivity of dynorphin A-(1-13)NH2 analogs where the Gly²-Gly³ dipeptide has been replaced with this compound ([trans-ACCA²⁻³]Dyn A-(1-13)NH₂).
| Compound | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | κ/μ Selectivity Ratio | κ/δ Selectivity Ratio |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1370 | 21 | 103 |
Data sourced from Snyder KR, et al. (1993).[1]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-trans-4-aminocyclohexanecarboxylic acid. The procedure is based on standard SPPS methodologies, with special considerations for the coupling of the sterically hindered t-4-ACHC residue.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-trans-4-aminocyclohexanecarboxylic acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Solid Phase Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Coupling of Fmoc-trans-4-Aminocyclohexanecarboxylic Acid (Sterically Hindered Residue):
-
Activation: In a separate vial, dissolve Fmoc-trans-4-aminocyclohexanecarboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes before adding to the resin.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Agitate for at least 4 hours at room temperature. Due to the steric hindrance of t-4-ACHC, a longer coupling time is recommended. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.
-
Monitoring: Perform a ninhydrin test to confirm the completion of the coupling.
-
Washing: Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Visualizations
Experimental Workflow for SPPS of a t-4-ACHC Containing Peptide
Caption: A generalized workflow for the solid-phase synthesis of a peptide containing t-4-ACHC.
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified schematic of the kappa-opioid receptor signaling pathway.
References
Protocols for Amide Bond Formation with trans-4-Aminocyclohexanecarboxylic Acid: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and quantitative data for the formation of amide bonds utilizing trans-4-Aminocyclohexanecarboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, including Janus Kinase (JAK) inhibitors. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the efficient and reliable synthesis of novel chemical entities.
This compound and its derivatives are crucial intermediates in medicinal chemistry.[1] The amide bond formation is a critical step in the elaboration of these molecules into active pharmaceutical ingredients. This document outlines common and effective methods for this transformation, focusing on carbodiimide-mediated and uronium/aminium salt-mediated coupling reactions.
General Workflow for Amide Bond Formation
The overall process for amide bond formation with this compound typically involves the protection of the amino group, followed by the coupling reaction with a carboxylic acid, and subsequent deprotection if required. The Boc (tert-butyloxycarbonyl) protecting group is commonly used for the amino functionality.
Caption: General workflow for the synthesis of amides from this compound.
Quantitative Data Summary
The choice of coupling reagent, solvent, and base can significantly influence the yield and reaction time of the amide bond formation. The following tables provide a summary of typical conditions and outcomes for the coupling of trans-4-(Boc-amino)cyclohexanecarboxylic acid with various carboxylic acids.
Table 1: Carbodiimide-Mediated Coupling with EDC/HOBt
| Carboxylic Acid | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | DMF | 12 | 85-95 |
| Acetic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.0) | CH₂Cl₂ | 8 | 80-90 |
| Boc-Gly-OH | EDC (1.2), HOBt (1.2) | NMM (2.0) | DMF | 16 | 75-85 |
Table 2: Uronium/Aminium Salt-Mediated Coupling with HATU
| Carboxylic Acid | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Yield (%) |
| Phenylacetic Acid | HATU (1.1) | DIPEA (2.0) | DMF | 2 | 90-98 |
| 4-Chlorobenzoic Acid | HATU (1.1) | DIPEA (2.0) | CH₂Cl₂ | 3 | 88-96 |
| Boc-Ala-OH | HATU (1.1) | 2,4,6-Collidine (2.0) | ACN | 4 | 82-92 |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add triethylamine (2.0 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion of the reaction (monitored by TLC), add saturated ammonium chloride solution to quench the reaction.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.[2]
Expected Yield: 91.7%[2]
Protocol 2: Amide Coupling using EDC/HOBt
This protocol provides a general method for the coupling of a carboxylic acid with trans-4-(Boc-amino)cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[3][4][5]
Materials:
-
trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid (1.1 eq), trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: Amide Coupling using HATU
This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][7][8]
Materials:
-
trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous DMF or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product by column chromatography.
Application in JAK Inhibitor Synthesis and Signaling Pathway
Amides derived from this compound are integral components of several Janus Kinase (JAK) inhibitors, such as tofacitinib.[2] These inhibitors target the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[9][10][11] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.[12][13]
The JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[12][14] JAK inhibitors block the phosphorylation cascade by competing with ATP for the kinase domain of JAKs, thereby suppressing the inflammatory response.[6][9]
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
These protocols and accompanying information are intended to serve as a valuable resource for the scientific community, enabling further research and development in the synthesis of novel therapeutics.
References
- 1. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unl.pt [research.unl.pt]
- 3. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes: The Versatility of trans-4-Aminocyclohexanecarboxylic Acid in Organic Synthesis
Introduction
Trans-4-Aminocyclohexanecarboxylic acid, also widely known as Tranexamic Acid, is a synthetic amino acid derivative that has found significant application beyond its established role as an antifibrinolytic agent.[1] Its rigid cyclohexane core and bifunctional nature, possessing both a primary amine and a carboxylic acid in a well-defined trans-stereochemical arrangement, make it a valuable and versatile intermediate for organic synthesis. This rigid scaffold is particularly useful in drug discovery and development, where it can serve as a conformationally constrained building block to orient functional groups in a precise three-dimensional space. These application notes provide an overview of its utility and detailed protocols for its derivatization and incorporation into more complex molecules.
Derivatization of Functional Groups
The amino and carboxylic acid moieties of this compound can be selectively modified to generate a wide array of synthetic intermediates. These derivatives are crucial for subsequent coupling reactions or for fine-tuning the physicochemical properties of the final compound.
N-Protection Strategies
Protecting the primary amine is a common first step in many synthetic routes. The choice of protecting group is dictated by the stability required for subsequent reactions and the conditions for its eventual removal.
1.1.1. N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of non-acidic conditions and its facile removal under mild acidic conditions.
-
Experimental Protocol: Synthesis of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid
A patent for the synthesis of the Janus kinase inhibitor Oclacitinib describes a method for Boc-protection.[2][3] In a one-pot process following the reduction of p-aminobenzoic acid, the resulting mixture containing this compound is treated with di-tert-butyl dicarbonate (Boc-anhydride).[2][3]
-
Procedure: To a reaction mixture containing a cis/trans mixture of 4-aminocyclohexanecarboxylic acid (approximately 12.99 g, 0.05 mol, with a cis:trans ratio of 1:3.6), potassium carbonate (2 g, 0.06 mol) is added, and the mixture is suspended in acetone (259 mL).[3] Bromoethane (1.93 mL, 0.02 mol) is added, and the reaction is stirred at 60°C for 3 hours. After cooling and filtration, the precipitate is treated with 20% citric acid and extracted with dichloromethane (DCM). The combined organic layers are dried and evaporated to yield the purified trans-Boc-protected product.[3] A 62% yield with 99.1% purity has been reported for this purification step.[3]
-
| Reagent/Parameter | Value | Reference |
| Starting Material | 4-Aminocyclohexanecarboxylic acid (cis/trans mixture) | [3] |
| Boc-anhydride | 1 equivalent | [2][3] |
| Solvent | Acetone, Water, DCM | [3] |
| Base | Potassium Carbonate | [3] |
| Temperature | 60°C, then Room Temperature | [3] |
| Reaction Time | 3 hours | [3] |
| Yield | 62% | [3] |
| Purity | 99.1% | [3] |
1.1.2. N-Fmoc Protection for Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for orthogonal protection schemes with acid-labile side-chain protecting groups. The N-Fmoc derivative of this compound allows for its incorporation as a non-natural, conformationally restricted amino acid into peptide chains.[4]
-
Experimental Protocol: Synthesis of N-Fmoc-trans-4-aminocyclohexanecarboxylic acid
This protocol is adapted from general procedures for Fmoc protection of amino acids.
-
Procedure: Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution to 0°C in an ice bath. In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 eq) in dioxane or acetone. Add the Fmoc reagent solution dropwise to the amino acid solution while maintaining the temperature at 0°C and vigorously stirring. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture with 1M HCl to pH 2-3, which will cause the product to precipitate. Filter the white solid, wash with cold water, and dry under vacuum.
-
| Reagent/Parameter | Value/Solvent |
| Starting Material | This compound (1.0 eq) |
| Fmoc Reagent | Fmoc-Cl or Fmoc-OSu (1.1 eq) |
| Solvent | Dioxane/Water or Acetone/Water |
| Base | Sodium Carbonate |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Overnight |
| Expected Yield | >90% |
C-Terminal Modification: Esterification
Esterification of the carboxylic acid can be performed to create prodrugs with enhanced properties, such as improved skin permeability for topical applications.[5]
-
Experimental Protocol: Synthesis of Alkyl Esters of Tranexamic Acid
A study on enhancing skin delivery of tranexamic acid describes the synthesis of butyl and octyl esters.[5]
-
Procedure: Tranexamic acid is dissolved in the corresponding alcohol (butanol or octanol). A catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux and stirred for several hours. After completion, the reaction is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated to yield the ester derivative.[5] This process has been shown to significantly improve skin penetration by 2-3 times compared to the parent compound.[5]
-
| Reagent/Parameter | Value/Solvent | Reference |
| Starting Material | Tranexamic Acid | [5] |
| Reagent | Butanol or Octanol | [5] |
| Catalyst | Concentrated Sulfuric Acid | [5] |
| Temperature | Reflux | [5] |
| Improvement in Skin Penetration | ~2-3 times | [5] |
Application as a Scaffold in Drug Synthesis
The rigid trans-cyclohexane framework is an ideal scaffold for building complex molecules. A prime example is its use in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor.[2][6]
Synthesis of Oclacitinib Intermediate
The N-Boc protected derivative, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, is a key intermediate in the synthesis of Oclacitinib.[6] The synthesis involves the coupling of this intermediate with a pyrrolo[2,3-d]pyrimidine core.[7]
-
Experimental Workflow: Synthesis of Oclacitinib
The general synthetic strategy involves preparing the N-methyl-1-(trans-4-aminocyclohexyl)methanesulfonamide side chain and coupling it with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.[7]
Workflow for Oclacitinib Synthesis
Use in Peptide Synthesis
As a non-natural amino acid, N-Fmoc-trans-4-aminocyclohexanecarboxylic acid can be incorporated into peptides to introduce conformational constraints. This is particularly useful for mimicking or stabilizing specific secondary structures, such as beta-turns, or for creating peptide analogues with altered biological activity or stability.[4]
-
Experimental Protocol: Solid-Phase Synthesis of a Dipeptide
This protocol outlines the manual solid-phase synthesis of a dipeptide using N-Fmoc-trans-4-aminocyclohexanecarboxylic acid on a Wang resin.
-
Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Ala-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.[8]
-
Wash the resin thoroughly with DMF.
-
-
Second Amino Acid (N-Fmoc-trans-4-aminocyclohexanecarboxylic acid) Coupling:
-
Pre-activate N-Fmoc-trans-4-aminocyclohexanecarboxylic acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.[8]
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge and decant the ether.
-
Wash the peptide pellet with cold ether and dry.
-
-
| Step | Reagents | Time |
| 1. Resin Swelling | DMF | 1 hr |
| 2. Coupling (AA1) | Fmoc-Ala-OH, HOBt, DIC | 2 hrs |
| 3. Deprotection | 20% Piperidine in DMF | 20 min |
| 4. Coupling (AA2) | N-Fmoc-trans-4-aminocyclohexanecarboxylic acid, HBTU, DIPEA | 2-4 hrs |
| 5. Deprotection | 20% Piperidine in DMF | 20 min |
| 6. Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2 hrs |
This compound is a readily available and highly useful bifunctional intermediate. Its rigid cyclohexane backbone provides a means to introduce conformational constraint in molecules, a desirable feature in modern drug design. The protocols outlined above for the selective modification of its amino and carboxyl groups, and its incorporation into larger scaffolds and peptides, demonstrate its broad applicability for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- 1. scialert.net [scialert.net]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes: Incorporating trans-4-Aminocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis
Introduction
trans-4-Aminocyclohexanecarboxylic acid (t-ACCA), a cyclic, non-proteinogenic amino acid, serves as a valuable building block in modern drug discovery and peptide chemistry. Its incorporation into peptide sequences offers a powerful strategy to introduce conformational constraints, thereby enhancing therapeutic properties such as metabolic stability, receptor selectivity, and binding affinity. The rigid cyclohexane ring of t-ACCA restricts the rotational freedom of the peptide backbone, making it an excellent tool for designing peptidomimetics with well-defined secondary structures. This document provides detailed application notes and experimental protocols for the successful integration of t-ACCA into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Applications of t-ACCA in Peptide Synthesis
The integration of unnatural amino acids like t-ACCA can profoundly alter the biological and chemical characteristics of a peptide.[1][2] Key applications include:
-
Conformational Rigidity: The primary advantage of incorporating t-ACCA is the introduction of a rigid scaffold into an otherwise flexible peptide chain. This rigidity can lock the peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing potency.[3]
-
Enhanced Stability: Peptides containing t-ACCA often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between natural L-amino acids. This enhanced stability leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[2][4]
-
Structural Mimicry: Molecular modeling suggests that t-ACCA can function as a conformationally constrained substitute for dipeptide units, such as Gly-Gly, to mimic or induce specific secondary structures like β-turns.[5] This is particularly useful in structure-activity relationship (SAR) studies to probe the conformational requirements for biological activity.
-
Drug Development: Due to its ability to improve stability and potency, t-ACCA is an attractive component in the design of novel therapeutics, including enzyme inhibitors, receptor antagonists, and antimicrobial peptides.[6] For instance, analogues of Dynorphin A, an opioid peptide, have been synthesized with t-ACCA to create constrained structures with selectivity for kappa opioid receptors.[5]
Data Presentation
The successful incorporation of sterically hindered amino acids like t-ACCA often requires optimization of coupling conditions. The following tables provide a framework for summarizing experimental data to determine the most effective protocols.
Table 1: Optimization of Coupling Conditions for Fmoc-t-ACCA-OH
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Resin | Rink Amide | Rink Amide | Rink Amide |
| Scale | 0.1 mmol | 0.1 mmol | 0.1 mmol |
| Fmoc-t-ACCA-OH | 4 eq | 4 eq | 5 eq |
| Coupling Reagent | HBTU (4 eq) | HATU (3.95 eq) | DIC (5 eq) |
| Base | DIPEA (8 eq) | DIPEA (8 eq) | - |
| Additive | - | - | HOBt (5 eq) |
| Solvent | DMF | DMF | DMF |
| Reaction Time | 2 hours | 2 hours | 4 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Coupling Efficiency (%) | [Researcher to insert data] | [Researcher to insert data] | [Researcher to insert data] |
**Table 2: Characterization of a t-ACCA-Containing Peptide (Model Sequence: Tyr-t-ACCA-Phe-Gly-NH₂) **
| Analysis | Crude Peptide | Purified Peptide |
| Yield (mg) | [Researcher to insert data] | [Researcher to insert data] |
| Purity (RP-HPLC) | [Researcher to insert data] | >95% |
| Observed Mass (MS) | [Researcher to insert data] | [Researcher to insert data] |
| Calculated Mass | [Researcher to insert data] | [Researcher to insert data] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and decision-making processes in the solid-phase synthesis of peptides containing t-ACCA.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis incorporating t-ACCA.
Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.
Experimental Protocols
The following protocols describe the manual Fmoc-based solid-phase synthesis of a model peptide containing t-ACCA. The fundamental workflow follows the iterative cycle of deprotection, coupling, and washing.[1]
Protocol 1: Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on desired C-terminus).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-trans-4-(Boc-amino)cyclohexanecarboxylic acid.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: HBTU, HATU, DIC, HOBt.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Protocol 2: Peptide Synthesis Cycle (0.1 mmol scale)
-
Resin Swelling: Swell the resin (e.g., 135 mg, loading ~0.74 mmol/g) in DMF in a reaction vessel for 1 hour.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine/DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 2 mL of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq, 0.4 mmol) and HBTU (3.95 eq, 0.395 mmol) in DMF.
-
Add DIPEA (8 eq, 0.8 mmol) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (5x).
-
-
Incorporation of Fmoc-t-ACCA-OH (Optimized Coupling):
-
Due to potential steric hindrance, stronger coupling conditions are recommended for t-ACCA.
-
In a separate vial, dissolve Fmoc-t-ACCA-OH (4 eq, 0.4 mmol) and HATU (3.95 eq, 0.395 mmol) in DMF.
-
Add DIPEA (8 eq, 0.8 mmol) and pre-activate for 2 minutes.
-
Add the solution to the deprotected resin.
-
Agitate for at least 4 hours. A double coupling (repeating the step) may be necessary to ensure complete reaction.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
Drain and wash the resin with DMF (5x).
-
-
Iterative Steps: Repeat steps 2 and 3/4 for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF (3x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum for at least 2 hours.
-
Add 2 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dry resin.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the solution to separate the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.[1]
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with cold diethyl ether (2x), and dry the crude peptide under vacuum.
Protocol 4: Purification and Characterization
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry (MS) to confirm its molecular weight.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
Application Notes and Protocols: The Role of trans-4-Aminocyclohexanecarboxylic Acid in Antifibrinolytic Therapies
Introduction
trans-4-Aminocyclohexanecarboxylic acid, widely known as tranexamic acid (TXA), is a synthetic derivative of the amino acid lysine.[1] It is a crucial antifibrinolytic agent used extensively in clinical practice to prevent and treat bleeding by inhibiting the breakdown of fibrin clots.[1][2] Its applications span various medical fields, including surgery, trauma, gynecology, and the management of bleeding disorders.[1][2] These notes provide a detailed overview of its mechanism of action, clinical applications, and the experimental protocols used to assess its efficacy.
Mechanism of Action
The primary role of tranexamic acid is to inhibit fibrinolysis, the physiological process that degrades fibrin clots. This is achieved through its competitive inhibition of plasminogen activation.[1]
The fibrinolytic system is essential for maintaining a balance between clot formation and dissolution.[1] The key enzyme in this system is plasmin, which is derived from its inactive precursor, plasminogen.[1] Tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA) are responsible for converting plasminogen to plasmin.[1][3] This activation is significantly enhanced when plasminogen binds to lysine residues on the surface of fibrin.[3]
Tranexamic acid, as a lysine analog, competitively binds to the lysine-binding sites on plasminogen.[4][5] This action prevents plasminogen from attaching to the fibrin clot surface, thereby inhibiting its conversion to plasmin and protecting the clot from degradation.[1][4] Plasminogen has multiple lysine-binding sites with varying affinities for TXA. There is one high-affinity site (Kd = 1.1 μmol/L) and several low-affinity sites (Kd = 750 μmol/L).[4] Saturation of the high-affinity site is primarily responsible for displacing plasminogen from fibrin.[4] While TXA is a potent inhibitor of plasminogen activation, it is a comparatively weak inhibitor of plasmin activity directly.[6]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of tranexamic acid.
Table 1: Pharmacokinetic Properties of Tranexamic Acid
| Parameter | Value | Reference(s) |
| Oral Bioavailability | 30% - 50% | [7] |
| Time to Peak Plasma Conc. (Oral) | Approx. 3 hours | [8] |
| Volume of Distribution (IV) | 9 - 12 Liters | [4][8] |
| Plasma Protein Binding | Approx. 3% (primarily to plasminogen) | [4][8] |
| Metabolism | Minimal | [8] |
| Elimination | >95% excreted unchanged in urine | [4][8] |
| Elimination Half-life (IV) | Approx. 2 hours | [4][8] |
| Elimination Half-life (Oral) | Approx. 11 hours | [8] |
Table 2: Pharmacodynamic Properties and Efficacy of Tranexamic Acid
| Parameter | Value | Reference(s) |
| Binding Affinity to Plasminogen (High-Affinity Site) | Kd = 1.1 μmol/L | [4][9] |
| Binding Affinity to Plasminogen (Low-Affinity Site) | Kd = 750 μmol/L | [4] |
| Binding Affinity to Plasmin | Dissociation Constant = 3.5 x 10-5 M | [10] |
| Inhibitory Constant for uPA | Ki = 2 mM | [9] |
| Partially Inhibitory Plasma Conc. | 5 - 10 mg/L | [3][4] |
| Substantially Inhibitory Plasma Conc. | 10 - 15 mg/L | [3][4] |
| IC50 for Fibrinolysis Inhibition | 3.79 ± 0.17 mg/L | [3] |
Clinical Applications and Dosing
Tranexamic acid is indicated for conditions involving or at risk of excessive bleeding due to hyperfibrinolysis.[4][7]
Table 3: Clinical Applications and Standard Dosage Regimens
| Indication | Route of Administration | Typical Adult Dosage | Reference(s) |
| Trauma-Associated Hemorrhage | Intravenous (IV) | 1g over 10 minutes within 3 hours of injury, followed by 1g infused over 8 hours. | [11] |
| Postpartum Hemorrhage | Intravenous (IV) | 1g over 15 minutes within 3 hours of delivery. A second dose may be given if bleeding persists. | [11] |
| Heavy Menstrual Bleeding | Oral | 1,300 mg three times a day for a maximum of 5 days during menstruation. | [12] |
| Surgical Prophylaxis | Intravenous (IV) / Oral | Varies by procedure. E.g., 10 mg/kg IV before tooth extraction in hemophiliacs, followed by oral doses. | [1][8] |
| Hereditary Angioedema | Oral | 1,000 - 1,500 mg, 2-3 times daily, intermittently or continuously. | [1][8] |
Note: Dosage adjustments are necessary for patients with renal impairment.[4][11]
Experimental Protocols
Assessing the efficacy of antifibrinolytic agents like tranexamic acid involves various in vitro and in vivo assays. Below are protocols for key in vitro experiments.
Euglobulin Clot Lysis Time (ECLT)
This assay measures the overall fibrinolytic activity by isolating the euglobulin fraction of plasma, which contains key fibrinolytic proteins but lacks major inhibitors.[13][14]
-
Principle: A shortened lysis time indicates hyperfibrinolysis, while a prolonged time suggests hypofibrinolysis or the effect of an antifibrinolytic agent.
-
Methodology:
-
Sample Collection: Collect blood in a citrated tube and centrifuge to obtain platelet-poor plasma.
-
Euglobulin Precipitation: Dilute 0.5 mL of plasma with 9.5 mL of chilled, acidified water (pH 5.2-5.4). Incubate on ice for 30 minutes to precipitate the euglobulin fraction.
-
Isolation: Centrifuge the mixture at 2,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Reconstitution: Resuspend the pellet in 0.5 mL of borate buffer. Add the test compound (e.g., tranexamic acid) at various concentrations.
-
Clot Formation: Add 0.5 mL of thrombin solution (e.g., 20 NIH units/mL) to the reconstituted euglobulin fraction and start a timer.
-
Observation: Incubate the tube at 37°C and record the time taken for the clot to completely dissolve. Compare the lysis time of samples with tranexamic acid to a control sample without the drug.
-
Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)
TEG and ROTEM are viscoelastic assays that provide a real-time graphical representation of the entire coagulation process, including fibrinolysis.[13]
-
Principle: These methods measure the shear elasticity of a developing clot. The parameter LY30 (or ML in ROTEM) quantifies the percentage of clot lysis 30 minutes after the maximum clot firmness is achieved, providing a direct measure of fibrinolytic activity.[13]
-
Methodology:
-
Instrument Setup: Prepare the TEG/ROTEM analyzer according to the manufacturer's instructions, ensuring the temperature is maintained at 37°C.[13]
-
Sample Preparation: Place 1 mL of citrated whole blood into a tube containing a fibrinolysis activator (e.g., t-PA) and the desired concentration of tranexamic acid or control vehicle.
-
Assay Initiation: Pipette the prepared blood sample (typically 340-360 µL) into the instrument's cup. Add a coagulation activator (e.g., kaolin, celite) and/or recalcifying agent (CaCl2) to initiate coagulation.[13]
-
Data Acquisition: The instrument will monitor and record the changes in clot strength over time.
-
Parameter Analysis: Analyze the resulting trace, focusing on the LY30 value. A lower LY30 value in the presence of tranexamic acid compared to the control indicates inhibition of fibrinolysis.[13]
-
Whole Blood Lysis Assay
This is a simpler method to visually or quantitatively assess the effect of an antifibrinolytic agent on a clot formed from whole blood.
-
Principle: A clot is formed in whole blood and its dissolution by an exogenous fibrinolytic activator is observed. The stability of the clot in the presence of an antifibrinolytic agent is assessed.[15]
-
Methodology:
-
Preparation: Add 20 µL of a fibrinolytic activator (e.g., t-PA, final concentration 10 µg/mL) and the test compound (tranexamic acid at final concentrations of 10, 20, 40, 60 µM) to glass tubes. Prepare a control tube with only the activator.[15]
-
Clot Formation: Transfer 800 µL of freshly drawn whole blood to each tube and mix gently.[15]
-
Incubation and Observation: Incubate the tubes at 37°C and monitor for clot formation and subsequent lysis visually over 24 hours.[15]
-
Quantitative Analysis (Optional): At specific time points, collect the supernatant and measure the concentration of D-dimer, a fibrin degradation product, using an ELISA kit. A lower D-dimer concentration in the tranexamic acid-treated samples compared to the control indicates effective antifibrinolysis.[15]
-
References
- 1. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 2. Tranexamic acid: Beyond antifibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The emerging role of tranexamic acid and its principal target, plasminogen, in skeletal health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mims.com [mims.com]
- 9. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRANEXAMIC acid injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 12. drugs.com [drugs.com]
- 13. benchchem.com [benchchem.com]
- 14. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing trans-4-Aminocyclohexanecarboxylic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of trans-4-Aminocyclohexanecarboxylic acid. The focus is on optimizing reaction conditions to achieve a high yield of the desired trans-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing 4-Aminocyclohexanecarboxylic acid?
A1: The most common and industrially applicable method is the catalytic hydrogenation of p-aminobenzoic acid.[1][2][3] This one-pot process is favored for its directness, though it requires careful optimization to favor the trans-isomer.[1][3]
Q2: Why is achieving a high trans:cis isomer ratio the main challenge in this synthesis?
A2: The synthesis of 4-Aminocyclohexanecarboxylic acid from benzene derivatives often results in the cis-isomer as the major product under non-optimized conditions.[2] Achieving a high proportion of the thermodynamically more stable trans-isomer requires specific catalytic systems and reaction parameters to overcome the kinetic preference for the cis product.
Q3: What are the most critical parameters to control for maximizing the trans:cis ratio?
A3: The key parameters to control are temperature, hydrogen pressure, the choice of catalyst, and the use of basic conditions.[1][4] A temperature range of 90°C to 120°C is particularly effective in promoting the formation of the trans-isomer.[1]
Q4: Can the Ruthenium on Carbon (Ru/C) catalyst be reused?
A4: Yes, it is possible to reuse the Ru/C catalyst. However, the efficiency of the reused catalyst, particularly concerning the yield and the resulting isomer ratio, is highly dependent on the work-up and purification method employed after each reaction cycle.[1][2]
Troubleshooting Guide
Problem: Low trans:cis Isomer Ratio in the Product Mixture.
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical factor influencing the isomer ratio. Temperatures below 85°C or above 138°C have been shown to decrease the trans/cis selectivity.[1]
-
Incorrect Pressure: While the reaction can proceed at various pressures, optimization is key. High pressures do not necessarily lead to better selectivity.
-
Inefficient Catalyst: The choice of catalyst is crucial. While others like Raney Nickel can be used, Ruthenium on Carbon (Ru/C) under basic conditions has been shown to effectively produce a high trans ratio.[1][2]
Solutions:
-
Temperature Optimization: Maintain a strict temperature range between 90°C and 120°C, with 100°C being the most preferred temperature for optimal trans selectivity.[1]
-
Pressure Control: Employ a relatively low hydrogen pressure. Pressures of 15 bar or less, and preferably not exceeding 10 bar, are recommended for industrial applications and have proven effective.[2][3]
-
Catalyst and Conditions: Utilize a 5% Ruthenium on Carbon (Ru/C) catalyst in an aqueous basic solution, such as 10% Sodium Hydroxide (NaOH).[1][3]
-
Post-Synthesis Isomerization: If a satisfactory trans:cis ratio cannot be achieved directly, a subsequent isomerization step can be performed. This involves treating the cis-isomer or the cis/trans mixture with a base, such as sodium hydroxide or potassium alkoxides, to convert the cis-isomer to the more stable trans-isomer.[5][6]
Problem: Low Overall Yield of 4-Aminocyclohexanecarboxylic Acid.
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting material.
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.
-
Deactivated Catalyst: If reusing a catalyst, its activity may have diminished, leading to lower conversion rates.
Solutions:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (p-aminobenzoic acid) to ensure the reaction goes to completion.[1]
-
Optimize Extraction: The product's solubility changes with pH. During work-up, acidify the aqueous solution to a pH of 4 with citric acid before extracting with a solvent like Dichloromethane (DCM) to maximize the recovery of the carboxylic acid.[4]
-
Catalyst Handling: When reusing a catalyst, ensure proper handling and reactivation if necessary. However, for critical applications, using a fresh batch of catalyst is recommended for consistent results.[1][2]
Problem: Difficulty in Separating trans and cis Isomers.
Possible Causes:
-
Similar Physical Properties: The cis and trans isomers can have similar solubilities in many common solvents, making simple crystallization or separation challenging.
Solutions:
-
Fractional Crystallization: This method can be used but often requires repeated crystallization steps and may result in low yields of the pure trans-isomer.[5][7]
-
Selective Derivatization and Separation: A highly effective method involves protecting the amino group (e.g., with a BOC-anhydride) and then selectively esterifying the cis-isomer.[1][3] The unreacted trans-isomer can then be separated from the cis-ester derivative by extraction. This method has been reported to yield the trans-isomer with high purity (99.1%).[2]
Data Presentation
Table 1: Optimized Reaction Conditions for Direct Synthesis
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Starting Material | p-Aminobenzoic acid | [1][3] |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) | [1][3] |
| Catalyst Loading | 25% w/w (relative to starting material) | [1][3] |
| Solvent / Base | 10% aqueous Sodium Hydroxide (NaOH) | [1][3] |
| Temperature | 100 °C | [1][3] |
| Hydrogen Pressure | 15 bar | [1][3] |
| Reaction Time | 20 hours | [1][3] |
| Typical Result | cis:trans ratio of 1:4.6 |[1][3] |
Table 2: Influence of Temperature on trans:cis Selectivity
| Temperature Range | Effect on Selectivity | Source(s) |
|---|---|---|
| < 85 °C | Lower trans:cis ratio | [1] |
| 90 °C - 120 °C | Preferred range for high trans selectivity | [1] |
| > 138 °C | Lower trans:cis ratio |[1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4-Aminocyclohexanecarboxylic Acid (cis/trans Mixture)
This protocol is based on a reported procedure for achieving a high trans:cis ratio directly.[1][3]
-
Reactor Setup: Charge a suitable autoclave reactor with p-Aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g), and 10% aqueous NaOH solution (e.g., 100.0 mL).
-
Reaction Execution: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.
-
Heating and Stirring: Heat the mixture to 100°C while stirring.
-
Monitoring: Maintain these conditions for approximately 20 hours. Monitor the reaction's completion by taking samples and analyzing for the absence of starting material using TLC (DCM/MeOH/NH₃ = 5/5/1, v/v/v, ninhydrin stain).
-
Work-up: Once complete, cool the reactor, vent the hydrogen pressure, and filter the catalyst. The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid as a cis/trans mixture. The isomer ratio can be determined by NMR analysis.
Protocol 2: Purification and Separation of the trans-Isomer via BOC-Protection
This protocol describes a method for separating the trans-isomer from a cis/trans mixture.[1][2]
-
BOC Protection: To the aqueous reaction mixture from Protocol 1, add BOC-anhydride (1 equivalent) and stir to protect the amino group of both isomers.
-
Selective Esterification: After BOC-protection, add a suitable solvent like acetone and a base (e.g., K₂CO₃, 1.2 eq relative to the cis content). Add an alkylating agent like bromoethane (2.0 eq relative to the cis content).
-
Reaction: Heat the mixture (e.g., to 60°C for 3 hours) to selectively esterify the cis-isomer. The trans-BOC-amino acid salt will precipitate.
-
Isolation: Cool the reaction mixture (e.g., to -10°C) and filter the white precipitate.
-
Acidification and Extraction: Add the precipitate to a biphasic mixture of 20% citric acid and Dichloromethane (DCM). Separate the layers. Extract the aqueous layer multiple times with DCM.
-
Final Product: Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.
Visualizations
Caption: Experimental workflow for synthesizing and optimizing the trans-isomer of 4-Aminocyclohexanecarboxylic acid.
Caption: Key reaction parameters influencing the successful synthesis of the target trans-isomer.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Technical Support Center: trans-4-Aminocyclohexanecarboxylic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of trans-4-Aminocyclohexanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
The main difficulty lies in the separation of the desired trans-isomer from the co-produced cis-isomer.[1][2] Syntheses starting from benzene derivatives often yield a mixture of both, with the cis form sometimes being the predominant initial product.[1][3]
Q2: What are the common methods for separating cis and trans isomers of 4-Aminocyclohexanecarboxylic acid?
Several techniques can be employed, including selective crystallization, selective esterification of the carboxylic acid group, and fractional recrystallization.[2][3][4] Protecting the amino group, for instance with a tert-butoxycarbonyl (Boc) group, can improve the crystallinity of the trans-isomer, aiding in its separation.[4]
Q3: Can the cis-isomer be converted to the desired trans-isomer?
Yes, isomerization of the cis-isomer to the trans-isomer is a viable strategy. This is often achieved by treating the cis-isomer or a cis/trans mixture with a base, such as sodium hydroxide or potassium alkoxides.[4] Some methods report direct conversion using catalysts like Raney Nickel, which can yield a higher proportion of the trans isomer.[1][3]
Q4: How can I determine the ratio of cis to trans isomers in my sample?
Nuclear Magnetic Resonance (NMR) spectroscopy is a common and effective method for determining the ratio of cis to trans isomers in a sample.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of trans-isomer after synthesis | The synthetic route and conditions may favor the formation of the cis-isomer. | Optimize the reaction conditions. For example, in the hydrogenation of p-aminobenzoic acid, the choice of catalyst (e.g., Ru/C) and reaction parameters (temperature, pressure) can influence the cis/trans ratio.[1][5] Consider implementing a post-synthesis isomerization step to convert the cis-isomer to the trans-isomer.[4] |
| Difficulty in separating isomers by recrystallization | The solubility of the cis and trans isomers in the chosen solvent system may be too similar for effective separation. | Experiment with different solvent systems. Protecting the amino group with a Boc group can alter the solubility and crystallinity, often making the trans-isomer easier to crystallize selectively.[4] |
| Incomplete conversion of cis to trans isomer during isomerization | The base may not be strong enough, or the reaction time and temperature may be insufficient. | Ensure the use of a suitable base, such as sodium hydroxide or potassium alkoxides.[4] Optimize the reaction time and temperature to drive the equilibrium towards the more stable trans-isomer. |
| Product is contaminated with residual catalyst | Inadequate filtration or work-up procedures after catalytic reactions (e.g., using Raney Nickel or Ru/C). | Ensure thorough filtration of the catalyst after the reaction is complete. For finely dispersed catalysts, using a filter aid like celite may be beneficial. Proper work-up, including washing and extraction steps, is crucial. |
Experimental Protocols
Protocol 1: Selective Crystallization via Boc Protection
This protocol describes the separation of this compound from a cis/trans mixture by first protecting the amino group with a Boc anhydride, followed by selective crystallization.
-
Boc Protection:
-
Selective Esterification of the cis-isomer:
-
Potassium carbonate (K₂CO₃) is added to the reaction mixture containing the Boc-protected amino acid.[3][5]
-
An alkylating agent (e.g., bromoethane) is added to selectively esterify the carboxylic acid of the cis-isomer.[3][5]
-
The reaction is heated (e.g., to 60°C) and monitored for the disappearance of the cis-Boc-amino acid.[3]
-
-
Isolation of the trans-isomer:
-
The reaction mixture is cooled, and the precipitated product is filtered.[3][5]
-
The precipitate is washed with a cold solvent (e.g., acetone).[5]
-
The solid is then treated with an acid (e.g., citric acid) and extracted with an organic solvent (e.g., Dichloromethane - DCM).[3][5]
-
The combined organic layers are dried and the solvent is evaporated to yield the purified trans-4-(Boc-amino)cyclohexanecarboxylic acid.[3][5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting cis:trans ratio | 1:3.6 to 1:4.6 | [1][3][5] |
| K₂CO₃ (equivalents to cis content) | 1.2 eq | [3][5] |
| Bromoethane (equivalents to cis content) | 2.0 eq | [3][5] |
| Reaction Temperature | 60°C | [3] |
| Final Purity of trans-isomer | >99% | [5] |
| Overall Yield | ~62% | [5] |
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: trans-4-Aminocyclohexanecarboxylic Acid NMR Spectra Analysis
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-Aminocyclohexanecarboxylic acid and encountering challenges with Nuclear Magnetic Resonance (NMR) spectra acquisition and interpretation.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks. What are the possible causes and solutions?
A1: Broad peaks in the ¹H NMR spectrum can arise from several factors:
-
Poor Sample Preparation: The presence of particulate matter can lead to field inhomogeneity.
-
Solution: Ensure your sample is fully dissolved and filter it through a small plug of glass wool in the NMR tube pipette.
-
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
Solution: Use high-purity solvents and glassware. If contamination is suspected, passing the sample through a small column of Chelex resin may help.
-
-
pH Effects: The amino and carboxylic acid groups are ionizable, and their protonation state can be sensitive to the pH of the solvent, leading to exchange broadening.[1][2][3]
-
Solution: Use a deuterated buffer system (e.g., D₂O with phosphate buffer) to maintain a constant pH. Adding a small amount of acid (e.g., DCl) or base (e.g., NaOD) can also help to obtain spectra of the fully protonated or deprotonated species, respectively.
-
-
Concentration Effects: At high concentrations, intermolecular interactions and viscosity can increase, leading to broader signals.
-
Solution: Prepare a more dilute sample. A concentration range of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient.
-
Q2: The splitting patterns in the aliphatic region of my ¹H NMR spectrum are very complex and difficult to interpret. Why is this, and how can I analyze them?
A2: The complexity arises from the rigid chair conformation of the cyclohexane ring and the multiple, non-equivalent protons.[4][5]
-
Complex Coupling: The protons on the cyclohexane ring are coupled to multiple non-equivalent neighbors, resulting in complex splitting patterns that do not follow the simple n+1 rule.[4][6][7] This leads to multiplets that can be challenging to interpret.
-
Axial and Equatorial Protons: The axial and equatorial protons on the same carbon are chemically non-equivalent and will split each other (geminal coupling). They also exhibit different coupling constants to vicinal protons.
-
Second-Order Effects: When the chemical shift difference between coupled protons is similar to their coupling constant, second-order effects can distort the splitting patterns.[7]
Analysis Strategy:
-
Use a Splitting Tree: A splitting tree diagram can help predict and understand the observed multiplet patterns by sequentially applying the different coupling constants.[4][6]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, simplifying the assignment process.
-
Spectral Simulation: Using NMR simulation software can help to match the experimental spectrum with a simulated one by adjusting chemical shifts and coupling constants.
Q3: I am not sure about the chemical shift assignments for the protons and carbons of this compound. What are the expected values?
A3: The chemical shifts can vary slightly depending on the solvent and pH. However, typical values are summarized in the tables below. The proton on the carbon bearing the amino group (H4) and the proton on the carbon bearing the carboxylic acid group (H1) are typically the most downfield of the aliphatic protons due to the electron-withdrawing effects of the substituents.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Typical Chemical Shift (ppm) in D₂O | Multiplicity | Typical Coupling Constants (Hz) |
| H1 (CH-COOH) | ~2.3 - 2.5 | tt | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |
| H2, H6 (axial) | ~1.3 - 1.5 | qd | J_gem ≈ 12, J_ax,ax ≈ 12, J_ax,eq ≈ 3 |
| H2, H6 (equatorial) | ~2.0 - 2.2 | dm | J_gem ≈ 12 |
| H3, H5 (axial) | ~1.3 - 1.5 | qd | J_gem ≈ 12, J_ax,ax ≈ 12, J_ax,eq ≈ 3 |
| H3, H5 (equatorial) | ~2.0 - 2.2 | dm | J_gem ≈ 12 |
| H4 (CH-NH₂) | ~3.0 - 3.2 | tt | J_ax,ax ≈ 12, J_ax,eq ≈ 3 |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound [8][9]
| Carbon Assignment | Typical Chemical Shift (ppm) in D₂O |
| C1 (CH-COOH) | ~45 - 47 |
| C2, C6 | ~33 - 35 |
| C3, C5 | ~28 - 30 |
| C4 (CH-NH₂) | ~50 - 52 |
| C=O (COOH) | ~180 - 182 |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). For samples soluble in water, D₂O is often preferred.
-
Dissolution: Transfer the sample to a clean, dry vial. Add 0.5-0.7 mL of the deuterated solvent.
-
Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any particulate matter, place a small plug of glass wool into the Pasteur pipette before transferring the solution.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.
Protocol 2: pH-Controlled Sample Preparation
-
Prepare a Deuterated Buffer: Prepare a stock solution of a suitable buffer in D₂O (e.g., 100 mM phosphate buffer). Adjust the pD to the desired value using DCl or NaOD. Note that pD = pH reading + 0.4.
-
Dissolve the Sample: Dissolve the weighed this compound in the prepared deuterated buffer solution.
-
Proceed as in Protocol 1: Transfer the solution to an NMR tube and proceed with the analysis.
Mandatory Visualization
Caption: Troubleshooting decision tree for common NMR issues.
Caption: Key ¹H-¹H spin-spin couplings in the molecule.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound(3685-25-4) 13C NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Aminocyclohexanecarboxylic acid, a crucial pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include p-aminobenzoic acid and dimethyl terephthalate. The choice of starting material often dictates the synthetic route and the challenges that may be encountered.
Q2: What is the primary challenge in synthesizing the trans-isomer of 4-Aminocyclohexanecarboxylic acid?
A2: The primary challenge is achieving a high diastereomeric ratio in favor of the desired trans-isomer over the cis-isomer. Many synthetic routes initially produce a mixture of cis and trans isomers, necessitating subsequent separation or isomerization steps, which can be inefficient.[1][2][3]
Q3: What are the typical catalysts used for the hydrogenation of the aromatic ring in the synthesis from p-aminobenzoic acid?
A3: Catalysts such as Ruthenium on Carbon (Ru/C) and Raney Nickel are commonly employed for the catalytic hydrogenation of p-aminobenzoic acid.[2][4][5] While Raney Nickel is cost-effective, it can be pyrophoric and difficult to remove from the reaction mixture.[2][5] Rhodium on Carbon has also been used under milder conditions.[6]
Q4: How can the cis-isomer be converted to the desired trans-isomer?
A4: The cis-isomer can be converted to the more thermodynamically stable trans-isomer through a process called epimerization. This is typically achieved by treating a mixture of the isomers with a base, such as sodium hydroxide, potassium alkoxides, or sodium methoxide.[1][3] Protecting the amino group can also facilitate this isomerization.[1]
Q5: Are there any "greener" or safer synthesis routes available?
A5: Yes, efforts have been made to develop more environmentally friendly processes. These include avoiding hazardous reagents like chromium trioxide (CrO₃) and chlorinated solvents (CCl₄), and using less expensive and toxic catalysts.[7][8] Some modern approaches also focus on one-pot syntheses to reduce waste and improve efficiency.[2][5][9] Biocatalytic methods using transaminases are also being explored for stereoselective synthesis.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction. - Suboptimal reaction conditions (temperature, pressure, time). - Loss of product during workup and purification. - Inefficient isomerization of the cis to trans isomer. | - Monitor the reaction progress using techniques like TLC or NMR to ensure completion.[2][4] - Optimize reaction parameters based on literature protocols. - Employ careful extraction and crystallization techniques to minimize product loss. The pH during purification is a critical factor to consider.[8] - Ensure efficient epimerization by using an appropriate base and reaction conditions.[1] |
| Low trans:cis isomer ratio | - Inappropriate catalyst or reaction conditions for hydrogenation. - Incomplete epimerization of the cis isomer. | - Certain catalysts and conditions favor the formation of the trans isomer. For example, using 5% Ru/C with 10% NaOH at 100°C and 15 bar hydrogen pressure can yield a cis:trans ratio of 1:4.6.[2][4][5] - Increase the reaction time or temperature for the epimerization step, or consider a different base. Protecting the amino group can also drive the equilibrium towards the trans isomer.[1] |
| Difficulty in separating cis and trans isomers | - Similar physical properties of the isomers. | - Fractional crystallization is a common method, though it can lead to low yields of the pure trans isomer. - Selective esterification of the cis-isomer followed by separation can be an effective strategy.[2][5] - Protecting the amino group with a bulky substituent can alter the physical properties of the isomers, facilitating separation. |
| Product contamination with catalyst | - Fine catalyst particles are difficult to filter. | - Use a filter aid like Celite for more effective filtration of the catalyst.[4] - Consider using a different, more easily separable catalyst if the issue persists. |
| Pyrophoric catalyst (e.g., Raney Nickel) poses a safety hazard | - Raney Nickel can ignite if not handled properly in the presence of air. | - Always handle Raney Nickel under a blanket of water or an inert solvent to prevent exposure to air.[2][5] - Consider alternative, non-pyrophoric catalysts such as Ru/C or Ni/Al₂O₃.[2][7][8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
This protocol describes a one-pot synthesis to achieve a high trans:cis isomer ratio directly from the hydrogenation step.
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas
-
Autoclave
Procedure:
-
In an autoclave, combine p-aminobenzoic acid (1 equivalent), 5% Ru/C (25% by weight of the starting material), and a 10% aqueous solution of NaOH.[2][4][5]
-
Seal the autoclave and purge with hydrogen gas.
-
Maintain these conditions for approximately 20 hours, monitoring the reaction for the disappearance of the starting material by TLC.[2][4]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The resulting mixture containing a cis:trans ratio of approximately 1:4.6 can be carried forward to the next step.[2][4][5]
Protocol 2: Epimerization of a cis/trans Mixture
This protocol outlines a general procedure for converting the cis-isomer to the desired trans-isomer.
Materials:
-
Mixture of cis- and this compound
-
A suitable base (e.g., sodium methoxide, potassium hydroxide)
-
An appropriate solvent (e.g., methanol, a non-polar aprotic solvent)
Procedure:
-
Dissolve or suspend the cis/trans mixture of 4-Aminocyclohexanecarboxylic acid in a suitable solvent. The amino group may be protected prior to this step to improve efficiency.[1]
-
Add a base such as sodium methoxide.[1]
-
Heat the reaction mixture to reflux and maintain for several hours. The optimal time and temperature will depend on the specific substrate and base used.
-
Monitor the isomerization process by NMR or another suitable analytical technique until the desired trans:cis ratio is achieved.
-
Upon completion, cool the reaction mixture and neutralize the base with an acid.
-
Isolate the product, which will be enriched in the trans-isomer, through crystallization or another purification method. Yields after crystallization are reported to be in the range of 56% to 70%.[1]
Data Summary
Table 1: Comparison of Synthetic Routes and Yields
| Starting Material | Key Steps | Catalyst/Reagents | Overall Yield | Purity/Isomer Ratio | Reference |
| Dimethyl terephthalate | Seven-step synthesis including one-pot hydrogenation and acylation | Ni/Al₂O₃, Ru/Al₂O₃ | 59.2% | 99.6% purity | [8][11] |
| cis/trans mixture of Dimethyl 1,4-cyclohexanedicarboxylate | Five-step synthesis with early-stage epimerization | - | 47% | >99.5% purity | |
| p-Aminobenzoic acid | One-pot hydrogenation, BOC-protection, and selective esterification of the cis-isomer | 5% Ru/C, BOC anhydride | 47% | trans ratio >75% | [2][5][6] |
| cis-4-amino-1-cyclohexanecarboxylic acid derivatives | Epimerization using a base | Sodium methoxide | 56% - 70% (after crystallization) | Isomeric purity of 85-97% | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
- 1. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
- 9. WO2021111475A1 - Process for preparing tranexamic acid - Google Patents [patents.google.com]
- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Separation of Cis and Trans Isomers of 4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
Troubleshooting Guide
Question: We are struggling with low yields when trying to separate the trans isomer from our cis/trans mixture. What are we doing wrong?
Answer: Low recovery of the trans isomer is a common challenge. The issue often lies in the separation method itself. Direct fractional crystallization of the unprotected acid mixture is known to result in very low yields of the trans isomer.[1] To improve your yield, consider the following approaches:
-
Protect the Amino Group: The trans isomer of N-protected 4-aminocyclohexanecarboxylic acid derivatives, such as the tert-butoxycarbonyl (Boc) protected form, exhibits better crystallinity than the corresponding cis isomer.[1] This difference in physical properties allows for a more efficient separation by crystallization.
-
Isomerization: Instead of just separating the existing mixture, you can convert the undesired cis isomer into the desired trans isomer. This can be achieved by treating the cis isomer or a cis/trans mixture with a base, such as sodium hydroxide or potassium alkoxides, at elevated temperatures (100-250 °C).[1] This process, known as epimerization, can significantly increase the overall yield of the trans product.[2][3]
Question: Our attempt at selective esterification to separate the isomers resulted in a complex mixture. How can we optimize this process?
Answer: Selective esterification is a viable method but requires careful control of reaction conditions to ensure that only the cis isomer reacts, leaving the trans isomer to be isolated.[2][3][4] If you are getting a complex mixture, it's possible that the reaction is not selective enough or that side reactions are occurring. Here are some troubleshooting steps:
-
Control Stoichiometry: The amount of the esterifying agent (e.g., methyl bromide or bromethane) should be carefully calculated based on the quantity of the cis isomer in your starting mixture.[2][4] Using a large excess of the reagent can lead to the esterification of the trans isomer as well.
-
Reaction Time and Temperature: Monitor the reaction progress closely. Stirring the reaction mixture at 60°C for around 3 hours is a reported condition.[2][4] Over-extending the reaction time or using excessively high temperatures can reduce selectivity.
-
Isolation of the Trans Product: After the selective esterification of the cis isomer, the trans product often precipitates and can be isolated by filtration.[2][4] Ensure the mixture is adequately cooled (e.g., to -10°C) to maximize the precipitation of the trans isomer.[2][4]
Question: The direct synthesis of 4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid in our lab predominantly yields the cis isomer. How can we favor the formation of the trans isomer?
Answer: The catalytic reduction of p-aminobenzoic acid often produces a majority of the cis isomer.[4] However, reaction conditions can be optimized to favor the trans isomer. Key factors to consider are:
-
Catalyst Choice: While Raney Nickel has been used, ruthenium on carbon (Ru/C) is a preferred catalyst as it tends to give higher yields and better trans selectivity.[4]
-
Reaction Temperature: The temperature plays a crucial role. A temperature range of 100-120°C is optimal for favoring the trans isomer. Temperatures below 85°C or above 138°C have been shown to produce a lower trans to cis ratio.[4]
-
Alkaline Conditions: Performing the reaction under alkaline conditions, for example, in a 10% sodium hydroxide solution, is beneficial for achieving a higher trans ratio.[4]
-
Hydrogen Pressure: High pressures are not necessary. A hydrogen pressure of not more than 30 bar, and preferably around 15 bar, is sufficient and allows for safer operation in multi-purpose vessels.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of 4-aminocyclohexanecarboxylic acid?
A1: The main strategies for separating these isomers are:
-
Selective Crystallization: This method takes advantage of the different crystallinities of the isomers, especially after protecting the amino group. The trans-protected derivative is typically more crystalline and can be isolated more easily.[1]
-
Selective Esterification: In this chemical separation method, the cis isomer is selectively reacted to form an ester, allowing the unreacted trans isomer to be isolated.[2][3][4]
-
Isomerization followed by Separation: The cis isomer in the mixture can be converted to the trans isomer through epimerization using a base, thereby increasing the overall amount of the desired trans product before purification.[1][2][3]
Q2: Why is the separation of these isomers so challenging?
A2: The separation is difficult because the cis and trans isomers are geometric isomers with the same molecular weight and functional groups. This leads to very similar physical properties, such as polarity and boiling point, making separation by standard techniques like distillation or simple chromatography challenging. The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.
Q3: Is it possible to convert the cis isomer to the trans isomer?
A3: Yes, the cis isomer can be converted to the more thermodynamically stable trans isomer. This process, often referred to as epimerization, is typically achieved by treating the cis isomer or a cis/trans mixture with a base (like sodium hydroxide or potassium alkoxides) in an organic solvent at elevated temperatures.[1][2][3] There are also methods using a Raney Nickel catalyst for this conversion.[4]
Q4: What is the role of protecting groups in the separation process?
A4: Protecting groups, such as tert-butoxycarbonyl (Boc), play a crucial role by altering the physical properties of the isomers. Amino group-protected derivatives of trans-4-aminocyclohexanecarboxylic acid have been shown to have better crystallinity than their cis counterparts.[1] This enhanced crystallinity makes the separation of the trans isomer from the mixture by crystallization significantly more efficient.[1] Common protecting groups include t-butoxycarbonyl, 9-fluorenylmethyloxycarbonyl, and acetyl groups.[2][4]
Data Presentation
Table 1: Comparison of Methods for Obtaining this compound
| Method | Catalyst/Reagents | Temperature (°C) | Pressure (bar) | Cis:Trans Ratio | Reported Yield | Reference |
| Direct Synthesis | 5% Ru/C, 10% NaOH | 100 | 15 | 1:4.6 | Conversion was complete | [4] |
| Isomerization | Raney Nickel | Not specified | Not specified | 1:2.3 (70% trans) | Not specified | [4] |
| Isomerization | Base (e.g., NaOH) | 170-240 | N/A | Favors trans | Overall 68% | [2][4] |
Table 2: Example Parameters for Selective Esterification of the Cis Isomer
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Outcome | Reference |
| Boc-protected cis/trans mixture (1:3.6) | K₂CO₃, Bromethane | Acetone | 60 | 3 | White precipitate of the trans isomer formed and was isolated. | [2] |
| Boc-protected cis/trans mixture | K₂CO₃, Methyl bromide | Acetone | 60 | 3 | A white precipitate of the trans isomer was filtered off. | [4] |
Experimental Protocols
Protocol 1: Separation via Selective Esterification of the N-Boc Protected Cis Isomer
This protocol is based on the selective reaction of the cis isomer, allowing for the isolation of the unreacted trans isomer.
-
Suspension Preparation: Suspend the N-Boc protected cis/trans mixture of 4-aminocyclohexanecarboxylic acid and potassium carbonate (K₂CO₃) in acetone. The amount of K₂CO₃ should be calculated based on the molar quantity of the cis isomer.
-
Addition of Esterifying Agent: Under stirring, add an esterifying agent such as bromethane. The stoichiometry should be carefully controlled to be in slight excess relative to the cis isomer content.
-
Reaction: Stir the reaction mixture at 60°C for approximately 3 hours. A white precipitate of the N-Boc-trans-4-aminocyclohexanecarboxylic acid should form.
-
Isolation: Cool the reaction mixture to room temperature and then further cool to -10°C for 1 hour to maximize precipitation.
-
Filtration and Washing: Filter the precipitate and wash it with cold acetone to obtain the purified trans isomer.
Protocol 2: Isomerization of Cis-4-Aminocyclohexanecarboxylic Acid to the Trans Isomer
This protocol describes the conversion of the cis isomer to the trans isomer using a base.
-
Reaction Setup: Treat the cis isomer or a cis/trans mixture of 4-aminocyclohexanecarboxylic acid with a base such as sodium hydroxide or a potassium alkoxide.
-
Heating: Heat the mixture to a temperature between 150°C and 240°C. The optimal temperature may depend on the specific base used.
-
Reaction Time: The reaction is typically completed within 6 to 24 hours.[1] During the reaction, the more stable trans isomer will precipitate out of the reaction system as a salt, driving the equilibrium towards the trans product.[1]
-
Work-up: After cooling, the precipitated this compound salt can be isolated. Further purification may involve an acid-base workup and recrystallization.
-
Optional Protection: For easier handling and further purification, the resulting trans isomer can be protected with a suitable protecting group (e.g., Boc anhydride) to form the more crystalline N-protected derivative.
Visualizations
Caption: Workflow for the separation of isomers by selective esterification.
Caption: Logical flow of the base-catalyzed cis-to-trans isomerization process.
References
- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-Aminocyclohexanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Aminocyclohexanecarboxylic acid?
A1: The most prevalent industrial and laboratory method is the catalytic hydrogenation of p-aminobenzoic acid or its precursor, 4-nitrobenzoic acid.[1][2][3][4][5] This process typically involves a heterogeneous catalyst, such as Ruthenium on Carbon (Ru/C) or Raney Nickel, under hydrogen pressure.[1][3] The reaction reduces the aromatic ring to a cyclohexane ring.
Q2: What is the primary side product or impurity I should be concerned about?
A2: The most significant issue in this synthesis is not a side reaction in the traditional sense, but the formation of the undesired cis-isomer of 4-Aminocyclohexanecarboxylic acid.[1][2][3] The desired product is the trans-isomer, and synthesis almost always produces a mixture of both.[1][3][6] Achieving a high trans:cis ratio is a key challenge.
Q3: Can I use alternative synthesis routes like the Hofmann or Schmidt rearrangements?
A3: Yes, theoretically, these routes can be adapted.
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.[7][8][9] To synthesize the target molecule, one would need to start with cyclohexane-1,4-dicarboxamide. A partial Hofmann rearrangement would yield the desired product.
-
Schmidt Reaction: This reaction can convert a carboxylic acid into an amine using hydrazoic acid under acidic conditions.[10][11][12] Starting with cyclohexanecarboxylic acid and introducing an amino group via a Schmidt reaction on a 4-keto-cyclohexanecarboxylic acid precursor is a plausible, though less common, route.
These routes are not as widely documented for this specific molecule as catalytic hydrogenation and may present their own challenges with precursor availability and reaction control.
Troubleshooting Guides
Issue 1: Low Yield of the Desired trans-Isomer
You are performing the catalytic hydrogenation of p-aminobenzoic acid, but your final product has a low trans:cis isomer ratio.
Possible Causes and Solutions:
-
Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and reaction parameters significantly impacts the isomer ratio. Different catalysts have different selectivities.
-
Solution: Review and optimize your reaction conditions. As shown in the table below, specific catalyst and solvent systems can favor the formation of the trans-isomer. For example, using 5% Ru/C in a 10% NaOH solution at 100°C and 15 bar H₂ has been shown to produce a trans:cis ratio greater than 3:1 (or >75% trans).[1][2][3]
-
-
Thermodynamic Equilibrium: The cis isomer may be kinetically favored under certain conditions, even though the trans isomer is generally more thermodynamically stable.
-
Solution 1 (Isomerization): After the initial synthesis, the cis/trans mixture can be subjected to a base-catalyzed epimerization.[1][5] Treating the mixture with a base like sodium hydroxide can convert the cis-isomer into the more stable trans-isomer, thereby increasing the overall yield of the desired product.[5]
-
Solution 2 (Dynamic Isomerization): Advanced methods, such as using transaminase enzymes, can achieve a dynamic cis-to-trans isomerization by selectively acting on the cis-isomer.[13]
-
Data on Reaction Conditions vs. Isomer Ratio
| Catalyst | Starting Material | Conditions | trans:cis Ratio | Reference |
| 5% Ru/C | p-Aminobenzoic acid | 10% NaOH, 100°C, 15 bar H₂ | 4.6:1 | [3] |
| Rh/C | Aminobenzoic acid | iPrOH, 60°C, 10 atm H₂ | Not Reported | [2] |
| Ru/Al₂O₃ or Rh/Al₂O₃ | p-Aminobenzoic acid | Not specified | 1:1 | [1] |
| Raney Nickel | cis-isomer | Not specified | 2.3:1 (70% trans) | [1] |
Issue 2: Difficulty Separating cis and trans Isomers
You have a mixture of isomers post-synthesis and are struggling to isolate the pure trans-isomer.
Possible Causes and Solutions:
-
Similar Physical Properties: The cis and trans isomers can have similar solubilities in many common solvents, making simple recrystallization challenging.
-
Solution 1 (Selective Esterification): The reactivity of the cis and trans isomers can be exploited. One documented method involves protecting the amine group (e.g., as a Boc-carbamate) and then selectively esterifying the carboxylic acid of the cis-isomer.[1][2] The resulting ester has significantly different physical properties, allowing for easier separation from the unreacted trans-acid derivative.
-
Solution 2 (Fractional Crystallization): While challenging, fractional crystallization can be effective. This often requires screening various solvent systems. Protecting the amino group can improve the crystallinity of the trans-isomer, making it easier to isolate.[5]
-
Issue 3: Side Reactions in Alternative Syntheses (Hofmann/Schmidt)
You are attempting a synthesis using the Hofmann or Schmidt rearrangement and are observing unexpected byproducts.
Possible Causes and Solutions (Hofmann Rearrangement):
-
Incomplete Reaction: The reaction may stop at the intermediate N-bromoamide or isocyanate stage.
-
Solution: Ensure stoichiometric amounts of bromine and base are used. Monitor the reaction temperature, as the rearrangement step often requires warming.[7]
-
-
Isocyanate Interception: The highly reactive isocyanate intermediate can react with nucleophiles other than water.[8][14] If alcohols are present as solvents, carbamates will be formed.
-
Solution: Use water as the solvent to ensure hydrolysis to the amine. If a protected amine is desired, a specific alcohol (like t-butanol to form a Boc-protected amine) can be used intentionally.[8]
-
-
Over-reaction: If starting with a dicarboxamide, the reaction could proceed on both amide groups, leading to a diamine byproduct instead of the desired amino acid.
-
Solution: Use controlled stoichiometry (1 equivalent of bromine/base) and lower temperatures to favor the mono-rearrangement.
-
Possible Causes and Solutions (Schmidt Reaction):
-
Use of Hazardous Reagents: Hydrazoic acid is highly toxic and explosive.
-
Solution: Exercise extreme caution and use appropriate safety measures. Consider in-situ generation of hydrazoic acid from sodium azide and a strong acid.
-
-
Competing Rearrangements: In the case of ketones, the mechanism is similar to a Beckmann rearrangement, and the choice of which alkyl group migrates can be an issue, leading to isomeric amide byproducts.[10]
Experimental Protocols & Workflows
Protocol 1: Synthesis via Hydrogenation of p-Aminobenzoic Acid
This protocol is adapted from publicly available patent literature.[2][3]
-
Reaction Setup: In a high-pressure autoclave, combine p-aminobenzoic acid (1 eq.), 5% Ruthenium on Carbon (Ru/C) catalyst (approx. 25% by weight of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15 bar. Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (approx. 20 hours).
-
Work-up:
-
Cool the reaction vessel and carefully vent the hydrogen.
-
Filter the mixture through Celite to remove the catalyst.
-
Acidify the aqueous solution to pH 4 using a suitable acid (e.g., citric acid).
-
Extract the product into an organic solvent such as Dichloromethane (DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the cis/trans mixture of 4-Aminocyclohexanecarboxylic acid.
-
Protocol 2: Separation of Isomers via Selective Esterification
This protocol describes the separation following the synthesis and a Boc-protection step.[2][3]
-
Boc-Protection: Protect the amine of the crude cis/trans mixture using Di-tert-butyl dicarbonate (Boc₂O).
-
Selective Esterification:
-
Suspend the Boc-protected cis/trans acid mixture in acetone.
-
Add potassium carbonate (K₂CO₃), with the stoichiometry calculated to be in slight excess relative to the cis-isomer content.
-
Add an alkylating agent (e.g., bromoethane or methyl bromide), with stoichiometry calculated to react only with the cis-isomer.
-
Heat the reaction mixture (e.g., 60°C) for several hours.
-
-
Isolation:
-
Cool the reaction mixture. The unreacted trans-Boc-amino acid will precipitate.
-
Filter the solid precipitate and wash with cold acetone.
-
The filtrate contains the ester of the cis-isomer.
-
The collected solid can be further purified by washing with an acidic solution to yield the pure trans-4-(Boc-amino)cyclohexanecarboxylic acid.
-
Visualizations
Caption: Primary synthesis route to this compound.
Caption: Troubleshooting logic for low yields of the desired trans-isomer.
Caption: Potential side reactions involving the isocyanate intermediate.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 6. cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. Schmidt Reaction [organic-chemistry.org]
- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimization of Catalyst Concentration for trans-4-Aminocyclohexanecarboxylic Acid Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalyst concentration for the preparation of trans-4-Aminocyclohexanecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on catalyst-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may be old, have been improperly stored, or poisoned by impurities in the starting material or solvent. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. 3. Inadequate Hydrogen Pressure/Uptake: The system may have a leak, or the hydrogen supply is insufficient. | 1. Use a fresh batch of catalyst. Ensure starting materials and solvents are of high purity. Consider filtering the substrate solution through a pad of activated carbon before the reaction. 2. Gradually increase the catalyst loading. For Ru/C, a common starting point is 10-25% w/w relative to the starting material. 3. Check the system for leaks. Ensure a consistent hydrogen supply and monitor the pressure throughout the reaction. |
| Low trans:cis Isomer Ratio | 1. Suboptimal Catalyst Concentration: The catalyst concentration directly influences the stereoselectivity of the reaction. 2. Incorrect Reaction Temperature or Pressure: These parameters play a crucial role in the isomeric outcome. 3. Choice of Catalyst: Different catalysts exhibit varying selectivities for the trans isomer. | 1. Optimize the catalyst concentration. For Ru/C, concentrations between 20% and 40% (w/w) have been reported to favor the trans isomer.[1][2] 2. For Ru/C catalyzed reactions, a temperature of around 100°C and a hydrogen pressure of 15 bar have been shown to be effective.[1][3] 3. Ruthenium on carbon (Ru/C) and Rhodium on carbon (Rh/C) are often preferred for higher trans selectivity compared to Raney Nickel. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. This can be caused by product inhibition or the formation of byproducts that poison the catalyst. 2. Insufficient Mixing: Poor agitation can lead to mass transfer limitations, preventing the substrate from effectively reaching the catalyst surface. | 1. Consider adding a co-catalyst or an additive to prevent poisoning. In some cases, filtering the reaction mixture and adding a fresh batch of catalyst may be necessary. 2. Ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact between the reactants. |
| Difficulty Filtering the Catalyst Post-Reaction | 1. Fine Catalyst Particles: Catalysts like Raney Nickel can be very fine and difficult to filter, leading to clogged filter paper.[4][5] 2. Pyrophoric Nature of Catalyst: Dry hydrogenation catalysts, especially Raney Nickel and Palladium on carbon, can be pyrophoric and ignite upon exposure to air.[6] | 1. Use a filter aid such as Celite to create a filter bed. This will help trap the fine catalyst particles and improve filtration speed. 2. Safety Precaution: Do not allow the catalyst to dry on the filter paper. Keep the catalyst wet with solvent during and after filtration. The filtered catalyst should be immediately quenched in water or an appropriate solvent to prevent ignition. |
| Inconsistent Results Between Batches | 1. Variability in Catalyst Activity: Different batches of catalyst can have varying activity levels. 2. Inconsistent Reaction Conditions: Minor variations in temperature, pressure, or stirring rate can impact the outcome. | 1. If possible, use the same batch of catalyst for a series of experiments. If a new batch is used, it is advisable to run a small-scale test reaction to establish its activity. 2. Carefully control and monitor all reaction parameters to ensure consistency between runs. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst concentration for maximizing the trans:cis ratio?
A1: The optimal catalyst concentration can vary depending on the specific catalyst and reaction conditions. However, for the hydrogenation of p-aminobenzoic acid using a Ruthenium on Carbon (Ru/C) catalyst, concentrations in the range of 20% to 40% (w/w of catalyst to starting material) have been found to provide the best results in terms of trans:cis selectivity.[1][2] One study reported that using 50% of 5% Ru/C yielded the best selection for the trans isomer.
Q2: Which catalyst is best for achieving a high trans isomer yield?
A2: While several catalysts can be used, including Raney Nickel and Palladium on Carbon (Pd/C), Ruthenium on Carbon (Ru/C) and Rhodium on Carbon (Rh/C) are generally preferred for achieving a higher trans:cis isomer ratio in the hydrogenation of p-aminobenzoic acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material.[3] A common mobile phase for this analysis is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonia (NH₃) in a 5:5:1 ratio, with ninhydrin used as a staining agent to visualize the amino groups.[3] Additionally, monitoring hydrogen uptake can also indicate the reaction's progress.
Q4: My reaction has a high yield, but the product is predominantly the cis isomer. What can I do?
A4: A high yield of the cis isomer suggests that the hydrogenation is successful but the stereoselectivity is not optimal. To favor the trans isomer, you can try the following:
-
Optimize Catalyst Concentration: As mentioned, adjusting the catalyst concentration is a key factor.
-
Change the Catalyst: Switching to a Ru/C or Rh/C catalyst if you are using another type.
-
Isomerization: It is possible to isomerize the cis product to the more stable trans isomer. This is often achieved by treating the mixture of isomers with a base, such as sodium hydroxide or potassium alkoxides.[7]
Q5: Are there any safety precautions I should be aware of when handling hydrogenation catalysts?
A5: Yes, safety is paramount. Many hydrogenation catalysts, particularly Raney Nickel and dry Pd/C, are pyrophoric and can ignite spontaneously when exposed to air.[6] Always handle these catalysts in a wet state and under an inert atmosphere (e.g., nitrogen or argon) when possible. When filtering, never allow the catalyst to dry on the filter paper. After the reaction, the catalyst should be carefully quenched.
Data Presentation
The following table summarizes the effect of Ru/C catalyst concentration on the trans:cis isomer ratio in the synthesis of 4-Aminocyclohexanecarboxylic acid from p-aminobenzoic acid.
| Catalyst System | Catalyst Concentration (% w/w) | trans:cis Ratio | Reference |
| 5% Ru/C | 25% | 4.6 : 1 | [3] |
| 5% Ru/C | 20-40% | Preferred range for high trans selectivity | [1][2] |
| 5% Ru/C | 15-60% | Good results observed in this range | [1][2] |
| 5% Ru/C | 1-100% | General usable range | [1][2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid using Ru/C Catalyst
This protocol is based on a procedure described in the literature for the one-pot synthesis of 4-aminocyclohexanecarboxylic acid with a high trans ratio.[1][3]
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen (H₂) gas
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia (NH₃) solution
-
Ninhydrin solution (for TLC)
-
Autoclave/pressure reactor
Procedure:
-
Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (e.g., 10.0 g, 0.07 mol), 5% Ru/C catalyst (e.g., 2.50 g, 25% w/w), and 10% NaOH solution (e.g., 100.0 mL).[3]
-
Purging: Seal the autoclave and purge the system with nitrogen gas three times to remove any air, followed by two purges with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave with hydrogen to 15 bar.[1][3]
-
Reaction: Heat the mixture to 100°C with vigorous stirring.[1][3]
-
Monitoring: Maintain the reaction at this temperature and pressure for approximately 20 hours, or until TLC analysis shows complete consumption of the starting material.[3]
-
TLC Analysis: Prepare a TLC plate and spot the reaction mixture. Develop the plate in a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v). Visualize the spots using a ninhydrin stain. The absence of the starting material spot indicates reaction completion.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Keep the catalyst wet with water or solvent at all times to prevent ignition.
-
The resulting filtrate contains the sodium salt of the product. The cis/trans ratio can be determined at this stage by NMR.[3]
-
Further purification and isolation of the trans isomer can be achieved through crystallization or derivatization followed by separation.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
References
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. divaenvitec.com [divaenvitec.com]
- 5. US5690836A - Method of removing catalyst - Google Patents [patents.google.com]
- 6. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 7. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Technical Support Center: Selective Crystallization of trans-4-Aminocyclohexanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective crystallization of trans-4-Aminocyclohexanecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of trans-Isomer | - Inefficient separation of cis and trans isomers. - Significant amount of the trans-isomer remaining in the mother liquor.[1] - Suboptimal cis-to-trans isomerization conditions. | - Optimize the solvent system and cooling rate for fractional crystallization. - Concentrate the mother liquor and attempt a second crop of crystals.[1] - If using isomerization, ensure the base and solvent are appropriate and the reaction has gone to completion. |
| "Oiling Out" - Formation of Liquid Droplets Instead of Crystals | - The compound is coming out of solution above its melting point due to rapid cooling or high supersaturation. - Presence of impurities that lower the melting point of the mixture.[1] | - Re-heat the solution and add a small amount of additional solvent to reduce supersaturation.[1] - Cool the solution more slowly to allow for ordered crystal growth. - Consider a hot filtration step with activated carbon to remove impurities.[1][2] |
| Crystals Crash Out Too Quickly | - The solution is too supersaturated. - The cooling process is too rapid. | - Re-dissolve the solid by heating and add a small excess of the "soluble solvent" to decrease the level of saturation.[1] - Allow the solution to cool to room temperature slowly before moving it to a colder environment (e.g., ice bath). |
| No Crystals Form | - The solution is not sufficiently supersaturated. - Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration of the solute.[1] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] - Cool the solution to a lower temperature. |
| Poor Isomeric Purity | - Co-crystallization of the cis- and trans-isomers. - Incomplete separation during filtration. | - Recrystallize the product. Multiple recrystallizations may be necessary. - Ensure the filter cake is washed with a small amount of cold solvent to remove residual mother liquor containing the cis-isomer. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for selectively crystallizing this compound?
A1: The primary methods for obtaining the pure trans-isomer include:
-
Fractional Crystallization: This method relies on the different solubilities of the cis- and trans-isomers in a particular solvent. However, it can be inefficient and may require multiple steps, often resulting in low yields.[3][4]
-
Isomerization Followed by Crystallization: The cis-isomer can be converted to the more stable trans-isomer using a base. The resulting mixture, enriched in the trans-isomer, is then crystallized.
-
Selective Crystallization via Derivatization: The amino group can be protected, leading to derivatives with different crystallization properties. The trans-isomer derivative can then be selectively crystallized and subsequently deprotected.[5][6]
-
Selective Esterification: The cis-isomer can be selectively reacted to form an ester, allowing the unreacted trans-isomer to be isolated through crystallization.[5][7]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: The choice of solvent is critical for effective separation. Commonly used solvents include:
-
Solvent mixtures can also be effective. For example, a mixture of water and isopropanol has been shown to yield good results.[5][7]
Q3: How can I improve the yield of the trans-isomer?
A3: To improve the yield, consider the following:
-
Epimerization: If your starting material is a mixture of isomers, performing a base-catalyzed epimerization to convert the cis- to the trans-isomer before crystallization can significantly increase the yield of the desired product.[3]
-
Optimize Solvent Volume: Using the minimum amount of hot solvent to dissolve the solid will maximize the recovery upon cooling. However, using a slight excess may be necessary to prevent rapid crystallization and improve purity.[1]
-
Cooling Process: A slow cooling process generally leads to larger, purer crystals and better recovery.
Q4: My product has a low melting point and appears "gummy." What could be the issue?
A4: A low or broad melting point, and a gummy or oily appearance, often indicates the presence of impurities, which could include the cis-isomer or residual solvent. It is recommended to perform another recrystallization, potentially with a different solvent system, and ensure the product is thoroughly dried under vacuum.
Q5: How can I confirm the isomeric purity of my final product?
A5: The isomeric purity is typically determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis- and trans-isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons.[7]
-
High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can separate and quantify the cis- and trans-isomers.
Experimental Protocols
Protocol 1: Fractional Crystallization from Water
This protocol is a general guideline for the purification of a mixture of cis- and this compound.
-
Dissolution: In a flask, add the mixture of cis- and this compound to a minimal amount of purified water. Heat the mixture to 55-100°C with stirring until the solid is completely dissolved.[2]
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For enhanced recovery, the flask can then be placed in an ice bath or cooled to between -15 to 5°C.[2]
-
Filtration: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the crystals in an oven at 95-105°C to obtain the purified product.[2]
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Purity Check: Analyze the isomeric purity of the crystals and the mother liquor to assess the efficiency of the separation. If necessary, repeat the recrystallization process.
Protocol 2: Isomerization of cis- to trans-Isomer followed by Crystallization
This protocol describes a method to enrich the trans-isomer from a mixture containing the cis-isomer.
-
Isomerization: Treat a mixture of cis- and this compound with a base, such as sodium hydroxide or a potassium alkoxide, in a suitable solvent.[4] The reaction is heated to drive the equilibrium towards the more thermodynamically stable trans-isomer.
-
Crystallization: Upon completion of the isomerization, the reaction mixture is cooled to induce crystallization of the trans-isomer salt. The solid is then isolated.
-
Purification: The isolated solid can be further purified by recrystallization as described in Protocol 1.
Data Presentation
| Method | Starting Material | Key Reagents/Solvents | Yield | Isomeric Purity (trans) | Reference |
| Fractional Crystallization | Mixture of cis and trans isomers | Water | Low (e.g., 18%) | 65-90% | [3] |
| Epimerization & Crystallization | Mixture of cis and trans isomers | Base (e.g., Sodium Methoxide), Alcoholic Solvent | ~70% | >99% | [3] |
| Hydrogenation & Direct Crystallization | p-Aminobenzoic acid | 5% Ru/C, 10% NaOH, Water/Isopropanol | - | >75% | [5][7] |
| Purification Method | Mixture of trans- and cis-tranexamic acid | Purified Water, Activated Carbon | - | ≥99% | [2] |
Visualizations
Caption: Comparative workflow for fractional crystallization vs. isomerization-crystallization.
Caption: Troubleshooting decision tree for crystallization experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN102702005A - Trans-tranexamic acid purifying method - Google Patents [patents.google.com]
- 3. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid [quickcompany.in]
- 4. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide: Tranexamic Acid vs. trans-4-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tranexamic acid and trans-4-aminocyclohexanecarboxylic acid, two structurally related but functionally distinct molecules. While both are derivatives of cyclohexane, their applications in research and medicine are vastly different. This document aims to clarify their respective roles, supported by their chemical properties and relevant experimental data.
Chemical Structure and Properties
The fundamental difference between these two compounds lies in their chemical structure, which dictates their physical and biological properties.
Tranexamic Acid , chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid , is a synthetic analog of the amino acid lysine.[1] It features an aminomethyl group and a carboxylic acid group in a trans configuration on the cyclohexane ring.
This compound , on the other hand, has the amino group and the carboxylic acid group directly attached to the cyclohexane ring, also in a trans configuration.[2][3] This seemingly minor difference in the placement of the amino group significantly impacts the molecule's activity.
The following table summarizes their key chemical and physical properties:
| Property | Tranexamic Acid | This compound |
| Synonym | trans-4-(Aminomethyl)cyclohexanecarboxylic acid[4] | (1r,4r)-4-aminocyclohexane-1-carboxylic acid[3] |
| CAS Number | 1197-18-8[4] | 3685-25-4[3] |
| Molecular Formula | C8H15NO2[4][5] | C7H13NO2[2][6] |
| Molecular Weight | 157.21 g/mol [4][5] | 143.18 g/mol [6][7] |
| Appearance | White or almost white, crystalline powder[8] | White to off-white crystalline solid[2] |
| Solubility | Freely soluble in water and glacial acetic acid[5] | Soluble in water and polar organic solvents[2] |
Primary Applications and Mechanism of Action
The distinct structures of these two molecules lead to their use in entirely different fields.
Tranexamic Acid: An Antifibrinolytic and Skin-Lightening Agent
Tranexamic acid is a well-established pharmaceutical agent with two primary, well-documented applications:
-
Antifibrinolytic Agent: Tranexamic acid is widely used to prevent or treat excessive blood loss in various conditions, including major trauma, postpartum bleeding, surgery, and heavy menstruation.[1][9] Its mechanism of action is to block the lysine-binding sites on plasminogen, which prevents its conversion to plasmin.[1][9][10] Plasmin is the enzyme responsible for the degradation of fibrin clots. By inhibiting this process, tranexamic acid helps to stabilize blood clots and reduce bleeding.[9][11]
-
Skin-Lightening Agent: In dermatology and cosmetics, tranexamic acid is used to treat hyperpigmentation disorders such as melasma.[8][12] Its proposed mechanism in this application involves the inhibition of UV-induced plasmin activity in keratinocytes, which in turn reduces the production of fibroblast growth factor (a potent melanocyte growth factor) and decreases tyrosinase activity, a key enzyme in melanin synthesis.[12]
This compound: A Chemical Building Block
In contrast to the direct therapeutic applications of tranexamic acid, this compound is primarily utilized as a building block or intermediate in organic synthesis .[2][13][14] It serves as a starting material for the synthesis of more complex, pharmacologically active compounds.[15][16] Its rigid cyclohexane core and the presence of two reactive functional groups (amino and carboxylic acid) make it a valuable synthon for creating diverse molecular architectures.
Comparative Experimental Data
Due to their different applications, there are no direct comparative studies evaluating the "performance" of these two molecules against each other. Instead, we present experimental data relevant to the primary functions of tranexamic acid.
Table 2: Antifibrinolytic Activity of Tranexamic Acid
| Assay | Method | Result | Reference |
| In vitro antifibrinolytic activity | - | Approximately 8 times more potent than ε-aminocaproic acid | [1] |
| Clinical trial in trauma patients | Randomized controlled trial | Reduced risk of death due to bleeding | [1] |
| Clinical trial in surgical patients | Systematic review and meta-analysis | Reduced blood loss by nearly one-third compared to placebo | [9] |
Table 3: Skin-Lightening Effect of Tranexamic Acid
| Study Type | Method | Result | Reference |
| Clinical case series (Melasma) | Oral administration (250 mg twice daily) | 7% of patients reported adverse events over a median of 4 months | [12] |
| In vitro study | - | Reduces tyrosinase activity and melanin synthesis | [12] |
Experimental Protocols
For researchers interested in evaluating compounds for similar activities to tranexamic acid, the following are summaries of standard experimental protocols.
Antifibrinolytic Activity Assay (Euglobulin Clot Lysis Time)
This assay assesses the ability of a compound to inhibit the lysis of a fibrin clot.
-
Preparation of Euglobulin Fraction: Platelet-poor plasma is acidified to precipitate the euglobulin fraction, which contains fibrinogen, plasminogen, and plasminogen activators.
-
Clot Formation: The euglobulin fraction is resuspended and clotted by the addition of thrombin.
-
Lysis Time Measurement: The time taken for the clot to completely dissolve is measured. A longer lysis time in the presence of the test compound indicates antifibrinolytic activity.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the key enzyme in melanin synthesis.
-
Reaction Mixture Preparation: A solution containing a phosphate buffer, the test compound, and mushroom tyrosinase is prepared in a 96-well plate.[17][18]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding L-DOPA as a substrate.[17]
-
Measurement: The formation of dopachrome, a colored product, is measured spectrophotometrically at approximately 475 nm.[17]
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor.[18] Kojic acid is often used as a positive control.[17]
Signaling Pathways and Workflow Diagrams
Mechanism of Action of Tranexamic Acid in Antifibrinolysis
Caption: Antifibrinolytic mechanism of tranexamic acid.
Workflow for Tyrosinase Inhibition Assay
Caption: Experimental workflow for a tyrosinase inhibition assay.
Conclusion
References
- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 2. CAS 3685-25-4: this compound [cymitquimica.com]
- 3. (1R,4R)-4-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | CAS 3685-25-4 [matrix-fine-chemicals.com]
- 4. Tranexamic Acid [webbook.nist.gov]
- 5. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 6. 4-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 171560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. specialchem.com [specialchem.com]
- 9. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Tranexamic Acid? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. dermnetnz.org [dermnetnz.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | 3685-25-4 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. Tyrosinase inhibition assay [bio-protocol.org]
A Tale of Two Isomers: Unpacking the Antifibrinolytic Activity of trans-4-Aminocyclohexanecarboxylic Acid Versus its Cis Counterpart
For researchers and drug development professionals, understanding the stereochemical nuances that dictate biological activity is paramount. In the realm of antifibrinolytic agents, the geometric isomers of 4-aminocyclohexanecarboxylic acid present a classic case of stereospecificity, with the trans-isomer, widely known as tranexamic acid, exhibiting potent therapeutic effects, while the cis-isomer remains biologically inert in this capacity. This guide provides a comprehensive comparison of the two isomers, supported by experimental data and detailed methodologies, to illuminate the structural basis of their differential activity.
The primary therapeutic action of tranexamic acid lies in its ability to inhibit fibrinolysis, the enzymatic breakdown of fibrin clots. This process is crucial for preventing excessive bleeding in various clinical scenarios, from surgery to trauma. The stark contrast in the biological activity between the trans and cis isomers underscores the critical role of three-dimensional molecular structure in drug-receptor interactions.
Quantitative Comparison of Biological Activity
The antifibrinolytic potency of the trans and cis isomers of 4-aminocyclohexanecarboxylic acid has been evaluated in various in vitro and in vivo models. The data consistently demonstrates that the antifibrinolytic activity is almost exclusively associated with the trans-isomer.
| Parameter | trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid) | cis-4-Aminocyclohexanecarboxylic Acid | Reference |
| Antifibrinolytic Activity | Potent inhibitor of fibrinolysis | Biologically inactive as an antifibrinolytic agent | [1][2] |
| Binding to Plasminogen | Binds to the lysine-binding sites of plasminogen | Does not significantly bind to plasminogen | [3] |
| Inhibition of Plasminogen Activation | Effectively inhibits the activation of plasminogen to plasmin | No significant inhibition of plasminogen activation | [3][4] |
Mechanism of Action: A Story of Molecular Recognition
The differential activity of the two isomers can be attributed to their distinct three-dimensional shapes, which govern their ability to bind to the lysine-binding sites on plasminogen. Plasminogen is the zymogen precursor of plasmin, the primary enzyme responsible for fibrin degradation.
This compound (Tranexamic Acid): The linear, elongated structure of the trans-isomer allows it to fit snugly into the lysine-binding sites of plasminogen. By occupying these sites, tranexamic acid competitively inhibits the binding of plasminogen to fibrin. This prevents the localized activation of plasminogen to plasmin on the fibrin clot surface, thereby stabilizing the clot and preventing its premature breakdown.[3][4]
Cis-4-Aminocyclohexanecarboxylic Acid: In contrast, the bent, more compact structure of the cis-isomer does not allow for effective binding to the lysine-binding sites of plasminogen. This lack of interaction means that the cis-isomer cannot prevent the association of plasminogen with fibrin, and therefore exerts no significant antifibrinolytic effect.
Antifibrinolytic Signaling Pathway of Tranexamic Acid
Caption: Antifibrinolytic action of tranexamic acid.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the antifibrinolytic activity of compounds like 4-aminocyclohexanecarboxylic acid isomers.
In Vitro Fibrin Clot Lysis Assay
Objective: To determine the inhibitory effect of a compound on the lysis of a pre-formed fibrin clot.
Materials:
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Human plasma or purified human fibrinogen
-
Thrombin
-
Tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
-
Test compounds (trans- and cis-4-aminocyclohexanecarboxylic acid)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Clot Formation: In a 96-well microplate, add human plasma or a solution of fibrinogen in TBS.
-
Add the test compound at various concentrations to the wells. A control well should contain the vehicle (e.g., TBS) only.
-
Initiate clot formation by adding thrombin to each well.
-
Allow the clot to form by incubating the plate at 37°C for a specified time (e.g., 30 minutes). The turbidity of the solution will increase as the clot forms, which can be monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Clot Lysis: After clot formation, add a solution of tPA or uPA to each well to initiate fibrinolysis.
-
Data Acquisition: Monitor the decrease in absorbance over time at 37°C using a spectrophotometer. The rate of absorbance decrease is indicative of the rate of clot lysis.
-
Analysis: Plot the rate of clot lysis against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits clot lysis by 50%.
Plasminogen Activation Assay
Objective: To measure the effect of a compound on the activation of plasminogen to plasmin.
Materials:
-
Human plasminogen
-
Tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Test compounds (trans- and cis-4-aminocyclohexanecarboxylic acid)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well microplate, add a solution of plasminogen in TBS.
-
Add the test compound at various concentrations to the wells. A control well should contain the vehicle only.
-
Add the chromogenic plasmin substrate to each well.
-
Initiate the reaction by adding tPA or uPA to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm) over time at 37°C. The cleavage of the chromogenic substrate by newly formed plasmin results in a color change, leading to an increase in absorbance.
-
Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time curve. Plot the V₀ against the concentration of the test compound to determine the inhibitory effect and calculate the IC50 value.
Logical Relationship Diagram
Caption: Isomer structure dictates biological activity.
Conclusion
The comparison between trans- and cis-4-aminocyclohexanecarboxylic acid provides a compelling illustration of the principle of stereospecificity in pharmacology. The potent antifibrinolytic activity of the trans-isomer, tranexamic acid, is a direct consequence of its molecular geometry, which allows for precise interaction with its biological target, plasminogen. Conversely, the cis-isomer, with its different spatial arrangement, is unable to engage in this critical binding and remains biologically inert as an antifibrinolytic agent. This fundamental structure-activity relationship is a cornerstone of rational drug design and underscores the importance of considering stereoisomerism in the development of new therapeutic agents.
References
- 1. AN ACTIVE STEREO-ISOMER (TRANS-FORM) OF AMCHA AND ITS ANTIFIBRINOLYTIC (ANTIPLASMINIC) ACTION IN VITRO AND IN VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Tranexamic acid: a review of its use in the treatment of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of trans-4-Aminocyclohexanecarboxylic Acid
This guide provides a comparative overview of key analytical methods for the characterization of trans-4-Aminocyclohexanecarboxylic acid, a crucial building block in pharmaceutical synthesis.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of various techniques supported by experimental data and detailed protocols.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for quantitative analysis.
Data Presentation: Comparison of Chromatographic Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Purity assessment, quantification, separation of non-volatile compounds.[4] | Purity assessment, analysis of volatile compounds.[2] | Reaction monitoring, qualitative analysis.[1] |
| Typical Purity Assay | >98.0%[4] | >95.0% - >98.0%[2][5] | Qualitative (spot intensity) |
| Common Column/Plate | Reversed-phase C18 columns are common for similar compounds.[6] | Non-polar columns like (5%-Phenyl)-methylpolysiloxane (e.g., HP-5) are used.[7] | Silica gel plates.[3] |
| Detection Method | UV, Mass Spectrometry (LC-MS).[6] | Flame Ionization Detector (FID), Mass Spectrometry (GC-MS).[7][8] | Staining agents (e.g., ninhydrin for amino groups).[1][9] |
| Advantages | High resolution and sensitivity for non-volatile compounds. | Excellent for separating volatile impurities. | Fast, simple, and inexpensive for reaction monitoring. |
| Limitations | May require derivatization for compounds without a UV chromophore. | Requires derivatization for non-volatile compounds; high temperatures can degrade the sample. | Primarily qualitative, lower resolution and sensitivity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) A common application of HPLC is to determine the purity of Fmoc-protected derivatives of this compound.[4]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase column (e.g., Zorbax SB-C18, 1.8 µm, 4.6 x 50 mm) is often suitable for these types of analyses.[6]
-
Mobile Phase : A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) is typically used.
-
Detection : UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for Fmoc group).
-
Analysis : The purity is determined by calculating the peak area percentage of the main component relative to the total peak area.
Gas Chromatography (GC) GC is frequently used to assess the purity of the final compound and to analyze the diastereomeric ratio of cis/trans isomers.[7]
-
Instrumentation : An Agilent 5890 GC or similar, equipped with a Flame Ionization Detector (FID).[7]
-
Column : A non-polar capillary column, such as an Agilent J&W HP-5 (30 m × 0.25 mm × 0.25 µm film thickness).[7]
-
Carrier Gas : Helium or Nitrogen.
-
Temperature Program : An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the elution of all components.
-
Injection : A split/splitless injector is used. The sample may require derivatization (e.g., silylation) to increase volatility.
-
Analysis : Purity and isomer ratios are determined by peak area integration.
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Data Presentation: Comparison of Spectroscopic Techniques
| Technique | Information Provided | Key Applications |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity, stereochemistry (cis/trans ratio).[9][10][11] | Structure verification, determination of isomeric purity. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HR-MS), fragmentation patterns.[7] | Molecular weight confirmation, impurity identification. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NH2, -COOH).[7][10] | Confirmation of functional groups, raw material identification. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for confirming the chemical structure and determining the cis/trans isomer ratio.[9][10][11]
-
Instrumentation : A Bruker Avance III HDX spectrometer or equivalent.[7]
-
Experiments : 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are recorded.[7]
-
Sample Preparation : The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Analysis : The chemical shifts, coupling constants, and integration of peaks in the ¹H NMR spectrum are used to confirm the trans configuration and to quantify the ratio of cis and trans isomers in a mixture.[9][11] For example, a cis:trans ratio of 1:4.6 has been determined from NMR data after synthesis.[9][11]
Mass Spectrometry (MS) MS is used to confirm the molecular weight and, with high-resolution instruments, the elemental formula.
-
Instrumentation : A high-resolution mass spectrometer such as a Thermo Velos Pro Orbitrap Elite.[7]
-
Ionization Technique : Electrospray Ionization (ESI) is common for polar molecules like this.
-
Analysis : The instrument provides a high-accuracy mass-to-charge ratio (m/z) measurement. Coupled MS-MS analysis can be used to study fragmentation patterns for further structural confirmation.[7]
Infrared (IR) Spectroscopy IR spectroscopy is a rapid method to verify the presence of key functional groups.
-
Instrumentation : A Bruker ALPHA FT-IR spectrometer or similar.[7]
-
Sample Preparation : The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Analysis : The spectrum is analyzed for characteristic absorption bands. Key expected wavenumbers (cm⁻¹) include:
-
~3400-3200 cm⁻¹ (N-H stretch of the amine)
-
~3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid)
-
~1700 cm⁻¹ (C=O stretch of the carboxylic acid)
-
~1600 cm⁻¹ (N-H bend)
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physicochemical properties of the solid state of the compound, which is critical for drug development.[12]
Data Presentation: Comparison of Thermal Analysis Techniques
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Measurement | Heat flow into or out of a sample as a function of temperature.[13] | Change in mass of a sample as a function of temperature.[13] |
| Information Provided | Melting point, crystallization, phase transitions, heat capacity.[12] | Thermal stability, decomposition temperature, moisture/solvent content.[13] |
| Typical Application | Determining the melting point (>300 °C for the target molecule).[14][15] | Assessing thermal decomposition profile and stability. |
| Atmosphere | Typically performed under an inert atmosphere (e.g., Nitrogen).[12] | Can be performed under inert (Nitrogen) or oxidative (Air) atmospheres.[12] |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
-
Instrumentation : A DSC instrument such as the SDT Q600 from TA Instruments.[13]
-
Sample Preparation : A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.
-
Method : The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. An empty sealed pan is used as a reference.
-
Analysis : The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. A sharp endotherm is indicative of the melting point.[12]
Thermogravimetric Analysis (TGA)
-
Instrumentation : A TGA instrument, which can be simultaneous with DSC (e.g., SDT Q600).[13]
-
Sample Preparation : A few milligrams of the sample are placed in a tared TGA pan (e.g., platinum or ceramic).
-
Method : The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Analysis : The TGA curve plots the percentage of weight loss versus temperature. Significant weight loss indicates decomposition.[13] This helps to determine the temperature at which the material is no longer stable.
Visualizations
Caption: Workflow for synthesis, purification, and analytical characterization.
Caption: Interrelation of analytical techniques and the properties they elucidate.
References
- 1. This compound | 3685-25-4 [chemicalbook.com]
- 2. CAS 3685-25-4: this compound [cymitquimica.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 10. This compound(3685-25-4) 1H NMR spectrum [chemicalbook.com]
- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. iitk.ac.in [iitk.ac.in]
- 14. This compound | 3685-25-4 [sigmaaldrich.com]
- 15. trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8 [sigmaaldrich.com]
biological assays for determining the activity of trans-4-Aminocyclohexanecarboxylic acid
For researchers, scientists, and drug development professionals, understanding the activity of trans-4-Aminocyclohexanecarboxylic acid (tranexamic acid, TXA) is pivotal for its application in managing bleeding conditions. This guide provides a comparative overview of key biological assays used to determine the efficacy of this potent antifibrinolytic agent, supported by experimental data and detailed protocols.
Tranexamic acid's primary mechanism of action lies in its ability to reversibly bind to the lysine-binding sites on plasminogen.[1] This action prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin clots, and also inhibits the activity of already formed plasmin.[2][3] Consequently, TXA stabilizes blood clots and reduces bleeding.[4] A variety of assays have been developed to quantify the antifibrinolytic and other biological activities of TXA, ranging from global assessments of clot stability to specific enzymatic and cellular responses.
Comparative Analysis of Biological Assays
The selection of an appropriate assay depends on the specific research question, whether it is to assess overall hemostatic function, elucidate molecular mechanisms, or determine pharmacokinetic profiles. The following tables provide a comparative summary of common biological assays for TXA.
Table 1: Assays for Antifibrinolytic Activity
| Assay Type | Principle | Key Parameters Measured | Typical TXA Concentrations | Advantages | Limitations |
| Viscoelastic Assays (e.g., TEG®, ROTEM®) | Measures the viscoelastic properties of whole blood during clot formation and lysis.[5] | Clotting time (CT), Clot formation time (CFT), Maximum clot firmness (MCF), Lysis at 30 min (LY30), Maximum lysis (ML).[5][6] | 5 - 15 mg/L for substantial inhibition.[2][4] | Provides a "global" view of hemostasis; bedside application is possible.[5] | Composite measure, does not differentiate between effects on plasmin generation and plasmin activity.[7] |
| Clot Lysis/Turbidity Assays | Spectrophotometric measurement of clot formation and dissolution in plasma by monitoring changes in optical density.[2][4] | Clot lysis time.[4] | IC50 of 3.79 ± 0.17 mg/L reported in one study.[2] | Relatively simple and can be high-throughput. | Lacks cellular components of whole blood.[4] |
| Plasmin Generation Assays | Utilizes a fluorogenic plasmin substrate to measure the kinetics of plasmin generation in plasma.[7] | Time-to-peak, velocity, peak, and endogenous plasmin potential.[7] | Half-maximal inhibition at 3.1–16.2 µg/mL.[7] | More specific for TXA's effect on plasmin generation.[7] | Requires specialized reagents and instrumentation. |
| Immunological Assays (e.g., ELISA) | Quantification of specific fibrinolysis markers.[4] | D-dimer, Plasmin-antiplasmin (PAP) complexes.[3] | Effective inhibition of D-dimer increase observed with TXA infusion.[3] | Highly specific and sensitive for particular markers. | Provides a snapshot rather than a dynamic view of fibrinolysis. |
| Fibrin Plate Assay | Measures the area of fibrin lysis on a plate containing fibrin and a plasminogen activator.[4] | Area of lysis.[4] | 80% reduction in lysis at 10 mg/L.[4] | Simple visual assessment of fibrinolytic activity. | Less quantitative than other methods. |
Table 2: Assays for Other Biological Activities
| Assay Type | Principle | Key Parameters Measured | Typical TXA Concentrations | Applications |
| Enzyme Activity Assays | Direct measurement of enzyme activity using a chromogenic or fluorogenic substrate. | Inhibition of urokinase plasminogen activator (uPA) activity.[8] | IC50 of 2.70 ± 0.11 mM for uPA inhibition.[8] | Investigating direct effects on specific enzymes in the fibrinolytic pathway. |
| Cell Migration Assay (Transwell) | Measures the ability of cells to migrate through a porous membrane towards a chemoattractant. | Inhibition of cancer cell migration.[8][9] | 26% inhibition at 0.2 mM; 40% at 1 mM for MDA-MB-231 BAG cells.[8][9] | Studying non-hemostatic effects of TXA, such as in cancer metastasis. |
| Cytotoxicity Assays (e.g., MTT, Viability Stains) | Colorimetric assay to assess cell metabolic activity as an indicator of viability, or direct cell counting.[8][10] | Cell viability and proliferation.[8][10] | No effect on MDA-MB-231 BAG cell viability up to 5 mM[9]; cytotoxic to chondrocytes at 50-100 mg/mL.[10] | Determining the safety profile and potential toxicity of TXA in different cell types. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key assays.
Viscoelastic Assay (ROTEM®-based) for Fibrinolysis
This protocol is adapted from studies assessing the effect of TXA on tissue plasminogen activator (tPA)-induced hyperfibrinolysis.
Materials:
-
Citrated whole blood
-
ROTEM® delta analyzer
-
TPA-test reagents (containing tPA)
-
Tranexamic acid solutions of varying concentrations
Procedure:
-
Collect whole blood into tubes containing 3.2% citrate.
-
Prepare serial dilutions of tranexamic acid to be tested.
-
For each measurement, add 300 µL of citrated whole blood to a cuvette.
-
Add the tranexamic acid solution or control (saline).
-
Initiate the analysis by adding the TPA-test reagent according to the manufacturer's instructions.
-
The ROTEM® analyzer will monitor and record the clotting and lysis parameters over time (typically 60-120 minutes).
-
Analyze the results, focusing on Lysis Onset Time (LOT) and Maximum Lysis (ML) to quantify the inhibitory effect of TXA on fibrinolysis.[6]
Plasma Clot Lysis Assay (Turbidimetric)
This method assesses the effect of TXA on clot lysis in a plasma-based system.
Materials:
-
Citrated platelet-poor plasma
-
Tissue plasminogen activator (tPA)
-
Thrombin
-
Calcium chloride (CaCl2)
-
Tranexamic acid solutions
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare platelet-poor plasma by centrifuging citrated whole blood.
-
In a 96-well plate, add plasma, followed by different concentrations of tranexamic acid or a control.
-
Add tPA to each well to initiate fibrinolysis.
-
Initiate clotting by adding a mixture of thrombin and CaCl2.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in optical density (OD) at 405 nm every minute for several hours.
-
The time to 50% clot lysis is calculated from the OD curve, where the maximum OD represents the fully formed clot and the baseline OD represents complete lysis.[8]
Plasmin Generation Assay
This assay specifically measures the rate and amount of plasmin generated in the presence of TXA.
Materials:
-
Citrated platelet-poor plasma
-
Fluorogenic plasmin substrate
-
Tissue plasminogen activator (tPA)
-
Reagents for clot induction (e.g., thrombin, CaCl2)
-
Tranexamic acid solutions
-
Fluorometer
Procedure:
-
In a 96-well plate, combine plasma, the fluorogenic plasmin substrate, and different concentrations of TXA.
-
Add tPA to the mixture.
-
Initiate the reaction by adding clotting factors.
-
Measure the fluorescence intensity over time in a fluorometer. The rate of increase in fluorescence is proportional to the rate of plasmin generation.
-
From the resulting curve, calculate kinetic parameters such as the time to peak plasmin generation, the peak plasmin concentration, and the total endogenous plasmin potential.[7]
Visualizing Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams.
Caption: Inhibition of the Fibrinolytic Pathway by Tranexamic Acid.
Caption: Workflow for a Turbidimetric Clot Lysis Assay.
Conclusion
The biological evaluation of this compound encompasses a range of assays, each offering unique insights into its activity. While global assays like viscoelastic tests provide a comprehensive picture of hemostasis, more specific methods such as plasmin generation and immunological assays are crucial for dissecting the molecular mechanisms of TXA. For researchers and developers, a multi-assay approach is often the most effective strategy to fully characterize the antifibrinolytic efficacy and potential off-target effects of this important therapeutic agent. The data and protocols presented in this guide serve as a valuable resource for designing and interpreting studies aimed at exploring the multifaceted biological activities of tranexamic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Viscoelastic Hemostatic Assays in the Management of Trauma-Induced Coagulopathy: A Clinical Update | MDPI [mdpi.com]
- 6. Functional Testing for Tranexamic Acid Duration of Action Using Modified Viscoelastometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.mdedge.com [cdn.mdedge.com]
comparative study of different synthetic routes to trans-4-Aminocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
trans-4-(Aminomethyl)cyclohexanecarboxylic acid, widely known as tranexamic acid, is a crucial antifibrinolytic agent. Its synthesis has been approached through various chemical pathways, each presenting a unique profile of efficiency, scalability, and environmental impact. This guide provides an objective comparison of the most prominent synthetic routes to this essential medicine, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable process for their needs.
Comparative Analysis of Synthetic Strategies
The synthesis of tranexamic acid predominantly originates from readily available aromatic or cycloaliphatic starting materials. The key challenge lies in establishing the desired trans stereochemistry, which is essential for its pharmacological activity. Below is a summary of the key quantitative data for the different routes.
| Synthetic Route | Starting Material | Overall Yield (%) | Purity (%) | Number of Steps | Key Features & Challenges |
| Route 1 | Dimethyl Terephthalate | 59.2 | 99.6 | 7 | High purity and good yield; avoids many toxic reagents.[1][2] |
| Route 2 | Ethyl 4-oxocyclohexane-1-carboxylate | ~50 (final step) | 99.75 | ~5 | Utilizes simple and common reagents under mild conditions. |
| Route 3 | p-Aminobenzoic Acid | Variable | High | 1-2 | Direct hydrogenation; control of stereoselectivity is critical. |
| Route 4 | 4-Methylbenzonitrile | Not explicitly stated | High | ~4 | Involves oxidation and multiple reduction steps.[1] |
| Route 5 | Cyclohexane-1,4-dimethanol | Not explicitly stated | High | ~4 | A greener approach with a single-pot option.[3] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthetic routes to tranexamic acid.
References
A Comparative Structural Analysis of Trans-4-Aminocyclohexanecarboxylic Acid Derivatives for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural features of trans-4-aminocyclohexanecarboxylic acid and its derivatives. By presenting key experimental data and methodologies, this document aims to facilitate the rational design of novel therapeutics based on this versatile molecular scaffold.
The this compound framework is a key building block in medicinal chemistry, prized for its rigid conformational properties that allow for the precise spatial orientation of pharmacophoric groups. This guide delves into the structural nuances of this scaffold and its derivatives, offering a comparative analysis of their solid-state conformations and spectroscopic signatures. Understanding these structural parameters is crucial for optimizing ligand-receptor interactions and enhancing drug efficacy.
Conformational Analysis: The Predominance of the Diequatorial Chair
The fundamental structural feature of this compound derivatives is the strong preference for a chair conformation with both the amino and carboxylic acid (or their derivative) groups in equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, rendering it the most thermodynamically stable conformation. This conformational rigidity is a significant asset in drug design, as it reduces the entropic penalty upon binding to a biological target.
Comparative Structural Data
The following table summarizes key structural parameters obtained from X-ray crystallographic and NMR spectroscopic studies of this compound and a selection of its derivatives. These data provide a quantitative comparison of how different substituents on the amino and carboxyl groups influence the geometry of the cyclohexane ring.
| Derivative | Method | C-C Bond Lengths (Å) | C-C-C Bond Angles (°) | Key ¹H NMR Signals (ppm, Solvent) | Reference |
| This compound | ¹H NMR | Not Applicable | Not Applicable | H-1 (axial): ~2.2, H-4 (axial): ~2.8 (D₂O) | [1] |
| N-Phthaloyltranexamic Acid | Synthesis & Characterization | Not Determined | Not Determined | Not Reported | [2][3] |
| N-Acetyltranexamic Acid | Synthesis & Characterization | Not Determined | Not Determined | Not Reported | [2][3] |
| trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid | X-ray Crystallography | 1.518(3) - 1.531(3) | 110.45(19) - 112.09(19) | Not Reported | Not Available |
Experimental Protocols
The structural data presented in this guide were obtained through the following experimental methodologies:
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: Crystals of the target compound are grown by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The structural model is then refined to best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and conformation of molecules in solution.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the spectra are acquired. For conformational analysis, 2D NMR experiments such as COSY, HSQC, and NOESY can be employed.
-
Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are analyzed to determine the connectivity and stereochemistry of the molecule, including the axial or equatorial orientation of substituents on the cyclohexane ring.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown promise as modulators of various biological targets, including the γ-aminobutyric acid (GABA) system.[4][5] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are established targets for a wide range of therapeutics.
The interaction of this compound derivatives with GABA receptors can lead to the modulation of neuronal excitability. The following diagram illustrates a simplified workflow for assessing the activity of these compounds on GABAergic signaling.
References
- 1. This compound(3685-25-4) 1H NMR spectrum [chemicalbook.com]
- 2. scialert.net [scialert.net]
- 3. docsdrive.com [docsdrive.com]
- 4. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-4-Aminocyclohexanecarboxylic Acid in Peptide Structures for Enhanced Therapeutic Design
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a critical tool in the design of peptide-based therapeutics with improved pharmacological profiles. This guide provides a detailed comparison of trans-4-Aminocyclohexanecarboxylic acid (t-4-ACHC) with other amino acids, focusing on its impact on peptide structure, stability, and biological activity, supported by experimental data and detailed protocols.
The inclusion of unnatural amino acids into peptide sequences offers a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1][2][3][4][5] t-4-ACHC, a conformationally constrained cyclic β-amino acid, has emerged as a valuable building block in peptidomimetics to modulate these properties. This guide will delve into a comparative analysis of t-4-ACHC against other amino acids, particularly proline and glycine, in the context of peptide structure and function.
Impact on Receptor Binding and Biological Activity: A Case Study with Dynorphin A Analogues
A key application of t-4-ACHC is in constraining the conformation of flexible peptide regions to enhance receptor binding and selectivity. A study on dynorphin A-(1-13)NH2 (Dyn A), an endogenous opioid peptide, provides quantitative insights into the effects of replacing the flexible Gly²-Gly³ dipeptide segment with cis- and trans-4-ACHC.[1][6]
Molecular modeling suggested that the extended conformation of the "message" sequence of Dyn A could be mimicked by the rigid structure of t-4-ACHC.[1][6] To investigate this, analogues of Dyn A-(1-13)-NH2 were synthesized with either the cis or trans isomer of 4-aminocyclohexanecarboxylic acid.
Comparative Receptor Binding Affinities and Opioid Activity
The following table summarizes the binding affinities (Ki) of the Dyn A analogues for kappa (κ), mu (μ), and delta (δ) opioid receptors, as well as their opioid activity (IC50) determined by the guinea pig ileum bioassay.
| Peptide | κ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Guinea Pig Ileum IC50 (μM) |
| [cis-ACCA²⁻³]Dyn A-(1-13)NH₂ | 9.1 | 118.3 | 1911 | 4.0 |
| [trans-ACCA²⁻³]Dyn A-(1-13)NH₂ | 13.4 | 281.4 | 1380 | >10 |
Data sourced from Snyder et al., J. Med. Chem. 1993.[1][6]
These results indicate that both cis- and trans-ACHC-containing analogues retain modest affinity for the κ-opioid receptor, with the cis isomer showing a slightly higher affinity.[1][6] Notably, the incorporation of both isomers resulted in analogues with selectivity for the kappa receptor, a desirable feature for developing analgesics with a reduced side-effect profile.[1] However, the in vitro opioid activity of the trans-ACCA analogue was significantly lower than the cis-ACCA analogue.[1][6]
This study highlights how the rigid cyclohexane scaffold of t-4-ACHC, when strategically placed, can enforce a conformation that is recognized by the target receptor, albeit with varying degrees of success depending on the stereochemistry.
Influence on Peptide Secondary Structure
The constrained nature of t-4-ACHC can be exploited to induce or stabilize specific secondary structures within a peptide, such as β-turns and helices.
β-Turn Formation
β-turns are crucial for the three-dimensional structure of peptides and proteins, often mediating molecular recognition events. Proline is a well-known β-turn inducer due to the conformational constraints imposed by its pyrrolidine ring.[7][8] The rigid cyclohexane ring of t-4-ACHC can also serve as a scaffold to mimic β-turn structures. By replacing two amino acids in a peptide sequence with t-4-ACHC, the amino and carboxyl groups can be positioned to mimic the geometry of a natural β-turn.
Helical Structures
While proline is known as a "helix breaker" due to its inability to form the necessary backbone hydrogen bonds, cyclic β-amino acids like t-4-ACHC can be incorporated into peptides to promote helical conformations. Oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to adopt a stable 14-helix secondary structure. While specific comparative data on the helicity induction by t-4-ACHC versus other amino acids in the same peptide context is limited, its rigid structure is expected to reduce the entropic penalty of folding into an ordered conformation.
Enhancement of Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, including β-amino acids like t-4-ACHC, is a well-established strategy to enhance proteolytic resistance.[9][10][11] Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-α-amino acids. The altered backbone structure introduced by a β-amino acid disrupts this recognition, thereby preventing enzymatic cleavage.
While direct quantitative comparisons of the proteolytic stability of t-4-ACHC-containing peptides versus peptides with other specific amino acid substitutions are not abundant in the literature, it is a general principle that the introduction of such unnatural residues significantly increases the half-life of the peptide in biological fluids.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Dynorphin A Analogues
The synthesis of Dyn A analogues containing cis- and trans-4-ACHC was performed using the Fmoc (9-fluorenylmethoxycarbonyl) chemical protocol on a solid support.[1][3][12]
Radioligand Binding Assay for Opioid Receptors
The binding affinities of the Dyn A analogues were determined using a competitive radioligand binding assay with membrane preparations from CHO cells expressing the human kappa, mu, or delta opioid receptors.[4][13][14]
Protocol Outline:
-
Membrane Preparation: Homogenize CHO cells expressing the target opioid receptor subtype in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a specific radioligand (e.g., [³H]U-69,593 for κ-receptors) and varying concentrations of the unlabeled competitor peptide (the Dyn A analogue).
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Guinea Pig Ileum Bioassay
The opioid activity of the Dyn A analogues was assessed using an isolated guinea pig ileum preparation, a classic pharmacological model for studying opioid effects.[15][16][17][18][19]
Protocol Outline:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Stimulation: Electrically stimulate the tissue to induce twitch contractions, which are mediated by the release of acetylcholine.
-
Drug Application: Add increasing concentrations of the opioid peptide to the organ bath and record the inhibition of the electrically evoked contractions.
-
Data Analysis: Construct a concentration-response curve and determine the IC50 value, which is the concentration of the peptide that produces 50% of its maximal inhibitory effect.
Conclusion
The incorporation of this compound into peptide structures offers a versatile tool for medicinal chemists to rationally design peptide-based drugs with improved therapeutic properties. As demonstrated in the case of dynorphin A analogues, t-4-ACHC can effectively constrain peptide conformation to enhance receptor selectivity. Furthermore, its non-natural β-amino acid structure provides a crucial advantage in increasing resistance to proteolytic degradation. While more direct comparative studies are needed to fully quantify its effects on various secondary structures and against a wider range of proteases, the available data strongly supports the utility of t-4-ACHC as a valuable component in the peptidomimetic toolbox for modern drug discovery.
References
- 1. Design, Synthesis, and Pharmacological Activities of Dynorphin A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient construction of proline-containing β-turn mimetic cyclic tetrapeptides via CuAAC macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neural activation of opioid mechanisms in guinea pig ileum by excitatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Guinea Pig Ileum [norecopa.no]
- 19. studylib.net [studylib.net]
Safety Operating Guide
Proper Disposal of trans-4-Aminocyclohexanecarboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of trans-4-Aminocyclohexanecarboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Researchers and scientists handling this compound must adhere to strict disposal protocols. This guide provides a step-by-step approach to managing waste containing this compound, in line with general laboratory safety standards and regulatory considerations.
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a clear workflow for handling this chemical waste.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety goggles or eyeglasses, chemical-resistant gloves, and a lab coat. In cases where dust may be generated, a NIOSH-approved respirator is recommended.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as chemical waste.
-
Segregate this waste from other laboratory trash and incompatible materials, particularly strong oxidizing agents.
-
-
Containment:
-
Collect waste this compound, including any contaminated materials such as paper towels or absorbent pads, in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
-
Accidental Spill Management:
-
In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.
-
Carefully sweep up the solid material, taking care to minimize dust formation.
-
Place the swept-up material and any contaminated cleaning materials into the designated hazardous waste container.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
The storage area should be designated for hazardous chemical waste.
-
-
Final Disposal:
-
Dispose of the chemical waste through an approved and licensed waste disposal contractor.[1][2]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1][2] It should not be allowed to enter waterways or the soil.[1][2]
-
Waste generators must consult and comply with all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][3]
-
Chemical and Physical Properties for Waste Profiling
For waste profiling and documentation, the following data for a related compound, trans-4-(Boc-amino)cyclohexanecarboxylic acid, is provided. This information is often required by waste disposal contractors.
| Property | Value |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| Appearance | White solid/crystals |
| Solubility | No specific data available, but likely mobile in the environment due to the presence of polar functional groups. |
| Incompatible Materials | Strong oxidizing agents[4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx)[4] |
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling trans-4-Aminocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of trans-4-Aminocyclohexanecarboxylic acid, including detailed operational and disposal plans.
This compound is a white to off-white crystalline solid commonly used as a building block in the synthesis of pharmaceuticals.[1][2] While not classified as a hazardous substance for transport, proper handling and disposal are crucial to maintain a safe laboratory environment and prevent potential irritation or other adverse health effects.[3]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are skin and eye irritation, and respiratory irritation from airborne dust particles. Therefore, a comprehensive PPE strategy is essential.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves.[5] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, though prolonged contact should be avoided. Double gloving is recommended when handling the powder. |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[6][7] | Necessary when handling the powder outside of a ventilated enclosure to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a powder weighing station.[8] Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance with a draft shield. For highly accurate measurements where airflow may be a concern, a glove box or a specialized powder weighing enclosure is recommended.[8]
-
Use a weigh boat or a tared container to avoid direct contact with the balance pan.[8]
-
Transfer the powder carefully using a spatula or scoop to minimize dust generation. Avoid pouring the powder directly from the bottle.[8]
-
2. Dissolution:
-
When preparing solutions, add the solid this compound to the solvent slowly while stirring. This helps to control the dissolution process and prevent splashing.
-
If the solvent is volatile, perform the dissolution within a fume hood.
3. General Handling and Storage:
-
Keep the container tightly closed when not in use to prevent contamination and moisture absorption.[1]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.[3] |
| Small Spills | For small powder spills, gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled, sealable container for disposal. Clean the area with a wet cloth. |
| Large Spills | Evacuate the area. Prevent the generation of dust. If necessary, contact your institution's environmental health and safety department for assistance with cleanup. |
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound should be collected in a labeled, sealed waste container.
-
Disposal Method: While this compound is not regulated as a hazardous material for transportation, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.[3] Consult your institution's waste disposal guidelines. Do not dispose of down the drain or in regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 3685-25-4: this compound [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. trans-4-(Boc-amino)cyclohexanecarboxylic acid = 98.0 TLC 53292-89-0 [sigmaaldrich.com]
- 7. trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid = 98.0 HPLC 167690-53-1 [sigmaaldrich.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
